SQ 32970
Description
Properties
CAS No. |
122280-12-0 |
|---|---|
Molecular Formula |
C33H51N5O4S |
Molecular Weight |
613.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C33H51N5O4S/c1-23(2)20-27(36-26(21-24-12-6-3-7-13-24)30(40)33-35-18-19-43-33)31(41)38-32(42)28(22-25-14-8-4-9-15-25)37-29(39)16-10-5-11-17-34/h4,8-9,14-15,18-19,23-24,26-28,30,36,40H,3,5-7,10-13,16-17,20-22,34H2,1-2H3,(H,37,39)(H,38,41,42)/t26-,27-,28-,30+/m0/s1 |
InChI Key |
JMQBPRLPSMMFLV-VNDOHOEKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)N[C@@H](CC2CCCCC2)[C@H](C3=NC=CS3)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)NC(CC2CCCCC2)C(C3=NC=CS3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SQ 32970; SQ-32970; SQ32970; SQ-32,970; SQ 32,970; SQ32,970; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SQ 32970
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 32970 is a potent, tripeptidic inhibitor of the aspartic proteases renin and endothia protease. Its primary mechanism of action involves the competitive inhibition of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a potent vasoconstrictor, thereby exhibiting potential as an antihypertensive agent. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the RAS signaling pathway, available quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its function.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin System
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the RAS cascade by cleaving angiotensinogen to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector of the RAS. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
This compound acts as a direct renin inhibitor, binding to the active site of the renin molecule. This binding prevents renin from accessing its substrate, angiotensinogen, thereby blocking the initial and rate-limiting step of the RAS. The consequence is a reduction in the formation of angiotensin I and, subsequently, angiotensin II. This targeted inhibition of the RAS cascade forms the basis of the therapeutic potential of this compound in managing hypertension.[1]
Quantitative Data on Inhibitory Activity
The purified endothia protease, a related aspartic protease, has been shown to be potently inhibited by this compound.[3] Kinetic studies of this purified enzyme revealed its activity on a specific substrate, but not the direct inhibition constant for this compound.
| Enzyme | Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |
| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |
| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |
Table 1: Kinetic parameters of purified endothia protease activity. Data from Norman, J. A., et al. (1989).
Signaling Pathway Diagram
The following diagram illustrates the central role of renin in the renin-angiotensin system and the point of inhibition by this compound.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Experimental Protocols
Renin Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against renin.
Materials:
-
Human recombinant renin
-
Renin substrate (e.g., synthetic peptide substrate with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer and solvent control.
-
Control wells (no inhibitor): Renin solution, renin substrate, and solvent control.
-
Test wells: Renin solution, renin substrate, and the desired concentration of this compound.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the renin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the renin activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Endothia Protease Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory effect of this compound on endothia protease.
Materials:
-
Purified endothia protease
-
Endothia protease substrate (e.g., a chromogenic or fluorogenic peptide substrate)
-
Assay buffer (appropriate pH for enzyme activity, e.g., pH 3.1 or 6.0)
-
This compound (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a range of concentrations of this compound in the assay buffer.
-
To a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer and solvent control.
-
Control wells (no inhibitor): Endothia protease solution, substrate, and solvent control.
-
Test wells: Endothia protease solution, substrate, and the desired concentration of this compound.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is indicative of the enzyme activity.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing inhibitors of renin and endothia protease.
Caption: General workflow for inhibitor screening and characterization.
Conclusion
This compound is a tripeptidic molecule that demonstrates potent inhibition of the aspartic proteases renin and endothia protease. Its primary mechanism of action is the direct inhibition of renin, leading to a downstream reduction in angiotensin II levels and a subsequent lowering of blood pressure. While the potent inhibitory nature of this compound is established, a comprehensive understanding of its therapeutic potential would be greatly enhanced by the public availability of specific quantitative inhibition data and detailed studies on its binding interactions with both target enzymes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the pharmacological properties of this compound and other novel renin inhibitors.
References
What is the chemical structure of SQ 32970?
An in-depth analysis of publicly available scientific and patent literature did not yield a definitive chemical structure for the identifier "SQ 32970." This designation does not correspond to a recognized chemical entity in major chemical databases and public repositories.
It is likely that "this compound" represents an internal research and development code used by a specific organization, which has not been publicly disclosed or associated with a specific chemical structure in the available literature. Without the fundamental chemical structure, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Further investigation would require access to proprietary databases or direct information from the entity that originated the "this compound" identifier. Therefore, the core requirements of the request to generate a technical guide, data tables, and visualizations for this compound cannot be fulfilled at this time.
Endothia Protease Inhibition by SQ 32970: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothia protease, a well-characterized aspartic protease originating from the fungus Cryphonectria parasitica (formerly Endothia parasitica), serves as a valuable model enzyme in protease research and drug discovery.[1][2] This technical guide delves into the inhibition of Endothia protease by SQ 32970, a tripeptidic renin inhibitor. While primarily investigated for its role in the renin-angiotensin-aldosterone system (RAAS), this compound has also been noted for its potent inhibitory action against Endothia protease.[3] This document provides a comprehensive overview of the available data, outlines plausible experimental methodologies for studying this inhibition, and presents conceptual diagrams to illustrate the underlying biochemical interactions and experimental processes.
Core Components
Inhibitor: this compound
This compound is a synthetic, tripeptidic compound initially developed as a renin inhibitor.[3] Renin inhibitors are a class of drugs that block the first and rate-limiting step in the RAAS cascade, the conversion of angiotensinogen to angiotensin I, thereby playing a role in regulating blood pressure.[4][5] The peptidic nature of this compound suggests a mechanism of action that involves binding to the active site of target proteases.
Enzyme: Endothia Protease (Endothiapepsin)
Endothia protease, also known as endothiapepsin, is an aspartic protease secreted by the fungus Cryphonectria parasitica, the causative agent of chestnut blight.[1][2] As an aspartic protease, it utilizes two aspartic acid residues in its active site to catalyze the hydrolysis of peptide bonds. Its structural and functional similarities to other aspartic proteases, such as renin and HIV-1 protease, have made it a subject of significant biochemical research.
Data Presentation: Inhibition of Endothia Protease by this compound
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type |
| This compound | Endothia Protease | Not Available | Not Available | Not Available |
Experimental Protocols
The following are detailed, generalized methodologies for determining the inhibitory activity of this compound against Endothia protease. These protocols are based on standard biochemical assays for protease inhibition.
Endothia Protease Activity Assay (General Protocol)
This assay measures the baseline catalytic activity of Endothia protease using a fluorogenic or chromogenic substrate.
Materials:
-
Purified Endothia protease
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Substrate (e.g., a quenched fluorescent peptide substrate specific for aspartic proteases)
-
Microplate reader (fluorescence or absorbance)
-
96-well black or clear microplates
Procedure:
-
Prepare a stock solution of Endothia protease in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
In a 96-well plate, add a defined volume of assay buffer.
-
Add a specific amount of the Endothia protease solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence or absorbance over time. The initial rate of the reaction is proportional to the enzyme activity.
IC50 Determination for this compound
This protocol determines the concentration of this compound required to inhibit 50% of the Endothia protease activity.
Materials:
-
All materials from the Endothia Protease Activity Assay
-
This compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add assay buffer to each well.
-
Add the various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add the Endothia protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction rate in a microplate reader as described previously.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Enzyme Inhibition Workflow
References
- 1. Structure-activity relationships of acyloxyamidine cytomegalovirus DNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and thermodynamic characterization of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of SQ3370: A Novel Click Chemistry-Based Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ3370 represents a paradigm shift in chemotherapy, leveraging bioorthogonal click chemistry to achieve tumor-localized activation of a potent cytotoxic agent. This technology, developed under the Click Activated Protodrugs Against Cancer (CAPAC™) platform, aims to significantly widen the therapeutic index of conventional chemotherapeutics by minimizing systemic toxicity and maximizing intratumoral drug concentration. SQ3370 is a two-component system comprising SQL70 , a tetrazine-modified hyaluronic acid-based biomaterial, and SQP33 , a trans-cyclooctene (TCO)-modified, attenuated prodrug of doxorubicin. Following intratumoral injection of SQL70 and systemic administration of SQP33, a rapid and specific in vivo click reaction occurs, releasing the active doxorubicin payload directly at the tumor site. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of SQ3370, presenting key quantitative data and detailed experimental methodologies.
Introduction: The Dawn of Click Chemistry in Oncology
The development of SQ3370 is rooted in the pioneering work on bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The core of the SQ3370 system is the inverse electron-demand Diels-Alder reaction between a tetrazine and a strained trans-cyclooctene, a reaction known for its exceptionally fast kinetics and high specificity. This "click chemistry" approach allows for the decoupling of drug delivery and drug activation, a long-sought-after goal in targeted cancer therapy.
The lead candidate from this platform, SQ3370, was designed to address the dose-limiting toxicities of doxorubicin, a widely used and effective anthracycline antibiotic that is associated with significant cardiotoxicity and myelosuppression. By concentrating the active drug at the tumor, SQ3370 has the potential to enhance efficacy while mitigating severe systemic side effects.
The Core Components of SQ3370
SQ3370's innovative approach lies in its two-component design: a stationary "anchor" and a circulating "protodrug."
-
SQL70: This is a biocompatible and biodegradable hydrogel composed of sodium hyaluronate that has been chemically modified with tetrazine moieties.[1][2] It is designed to be injected directly into a solid tumor, where it forms a localized depot. The hyaluronic acid backbone provides a biocompatible scaffold.[2]
-
SQP33: This is a prodrug of doxorubicin. The cytotoxic activity of doxorubicin is attenuated by chemical modification with a trans-cyclooctene (TCO) group.[1][2] This modification renders the doxorubicin largely inactive until it encounters the tetrazine-modified SQL70.
Mechanism of Action: In Vivo Click Chemistry
The activation of SQ3370 is a spatially and temporally controlled process governed by click chemistry.
Diagram of the SQ3370 Signaling Pathway
Caption: Mechanism of action of SQ3370.
-
Intratumoral Injection of SQL70: The treatment begins with the direct injection of the SQL70 biomaterial into the solid tumor, establishing a localized "activation hub."[1]
-
Systemic Administration of SQP33: The inactive doxorubicin prodrug, SQP33, is then administered intravenously.[1]
-
Tumor-Localized Click Reaction: As the SQP33 circulates through the body and perfuses the tumor, the TCO moiety on SQP33 rapidly and specifically reacts with the tetrazine moieties on the resident SQL70 biomaterial via an inverse electron-demand Diels-Alder cycloaddition.[1][2]
-
Release of Active Doxorubicin: This "click" reaction triggers a chemical rearrangement that cleaves the TCO linker, releasing the active, unmodified doxorubicin directly within the tumor microenvironment.[1][2]
-
Induction of Cell Death: The locally concentrated doxorubicin then exerts its cytotoxic effects on the surrounding cancer cells.
Quantitative Data Summary
A significant body of preclinical and clinical data has been generated for SQ3370, demonstrating its enhanced safety profile and anti-tumor efficacy compared to conventional doxorubicin.
Table 1: Preclinical and Clinical Tolerability of SQ3370
| Species | SQ3370 Maximum Tolerated Dose (Doxorubicin Equivalent) vs. Conventional Doxorubicin | Reference |
| Mice | >5.9-fold higher than the maximum dose of conventional Dox | [2] |
| Dogs | Safely administered at 8.9 times the veterinary doxorubicin dose | [3] |
| Humans | Safely administered at up to 12 times the conventional doxorubicin dose with no dose-limiting toxicities reported in the Phase 1 trial | [3][4] |
Table 2: In Vitro Cytotoxicity of SQP33
| Cell Line | IC50 of Doxorubicin | IC50 of SQP22 (MMAE Prodrug) | Fold Attenuation | Reference |
| Multiple Cell Lines | - | >50-fold reduction in cytotoxicity compared to MMAE | >50 | [5] |
Note: Specific IC50 values for SQP33 (doxorubicin prodrug) were not explicitly found in the provided search results, but a related MMAE prodrug (SQP22) from the same platform showed a >50-fold reduction in cytotoxicity.
Table 3: Preclinical Efficacy of SQ3370 in a Dual-Tumor Mouse Model
| Treatment Group | Median Survival | % Increase in Survival vs. Doxorubicin | Tumor Growth Inhibition (Injected Tumor) | Tumor Growth Inhibition (Non-injected Tumor) | Reference |
| Saline | 26 days | - | - | - | [2] |
| Doxorubicin | 31 days | - | - | No regression | [2] |
| SQ3370 | 50.5 days | 63% | Sustained anti-tumor response (p<0.05 vs. Dox) | Tumor regression observed | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and development of SQ3370.
Synthesis of SQL70 and SQP33
Diagram of the SQ3370 Component Synthesis Workflow
Caption: General workflow for synthesizing SQL70 and SQP33.
-
Synthesis of SQL70 (Tetrazine-modified Hyaluronic Acid): While the precise, proprietary synthesis protocol is not publicly available, the general method involves the covalent conjugation of a tetrazine derivative, typically activated as an N-hydroxysuccinimide (NHS) ester, to the amine groups present on a modified hyaluronic acid backbone. The reaction is typically carried out in an aqueous buffer system at a controlled pH. Purification is achieved through methods such as dialysis or size-exclusion chromatography to remove unreacted reagents.
-
Synthesis of SQP33 (TCO-modified Doxorubicin): The synthesis of SQP33 involves the reaction of doxorubicin with a trans-cyclooctene (TCO) derivative that has been functionalized with a reactive group, such as an NHS ester.[2] The reaction targets the primary amine on the daunosamine sugar of doxorubicin. The reaction is performed in an organic solvent, and the product is purified using techniques like high-performance liquid chromatography (HPLC).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of doxorubicin, SQP33, or SQP33 in the presence of a tetrazine activator for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Tumor Models
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., MC38 colon adenocarcinoma) into the flank of immunocompetent mice. For dual-tumor models, a second tumor is implanted on the contralateral flank.[2]
-
Tumor Growth: Allow the tumors to grow to a specified size.
-
Treatment Administration:
-
Inject SQL70 directly into the primary tumor.
-
Administer SQP33 or doxorubicin intravenously according to the study protocol (e.g., daily for 5 days).[2]
-
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
Pharmacokinetic Analysis
-
Sample Collection: Collect blood samples from treated animals at various time points into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentrations of SQP33 and doxorubicin.
-
Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each analyte.
-
-
Data Analysis: Generate plasma concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.
Immune Profiling by Flow Cytometry
Diagram of the Flow Cytometry Workflow for TIL Analysis
Caption: Workflow for analyzing tumor-infiltrating lymphocytes.
-
Tumor Dissociation: Harvest tumors from treated and control mice and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: Analyze the flow cytometry data to identify and quantify different immune cell populations within the tumor microenvironment, such as cytotoxic T cells, helper T cells, and regulatory T cells.[2]
Clinical Development
SQ3370 has advanced into clinical trials, with the first-in-human Phase 1/2a study (NCT04106492) initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[3][4] The Phase 1 portion of the study successfully established a recommended Phase 2 dose, demonstrating that SQ3370 could be administered at doses far exceeding the standard dose of doxorubicin with a manageable safety profile.[3][4]
Future Directions
The successful clinical demonstration of in vivo click chemistry with SQ3370 opens up a new frontier in drug development. The CAPAC platform is highly modular and can potentially be adapted to a wide range of other cytotoxic agents, targeted therapies, and immunomodulators. Future research will likely focus on:
-
Expanding the application of the CAPAC platform to other cancer types and therapeutic payloads.
-
Investigating the combination of SQ3370 with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.
-
Developing systemic targeting strategies for the "anchor" component to address metastatic disease more effectively.
Conclusion
SQ3370 is a first-in-class therapeutic that has successfully translated the concept of in vivo click chemistry from the laboratory to the clinic. By enabling the tumor-selective activation of doxorubicin, it has demonstrated the potential to significantly improve the safety and efficacy of this widely used chemotherapeutic agent. The ongoing development of SQ3370 and the broader CAPAC platform holds great promise for the future of targeted cancer therapy.
References
- 1. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 2. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. texaschildrens.org [texaschildrens.org]
An In-Depth Technical Guide to the Pharmacological Profile of SQ3370
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ3370 represents a novel, two-component therapeutic strategy designed to enhance the therapeutic index of systemic chemotherapies by enabling localized drug activation. This system is comprised of an activating biomaterial, SQL70, and a systemically administered, attenuated prodrug of a cytotoxic agent, SQP33 (a modified doxorubicin). This guide provides a comprehensive overview of the pharmacological profile of SQ3370, including its mechanism of action, preclinical data, and clinical development status. The information presented herein is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this innovative approach to cancer therapy.
Mechanism of Action
The SQ3370 therapeutic approach is a two-step process designed for targeted drug delivery and activation at the tumor site.
-
Local Priming: The first component, SQL70 , is a drug-activating biomaterial that is directly injected into the tumor. This biomaterial serves as a local anchor and activator, containing no therapeutic payload itself.
-
Systemic Prodrug Administration: The second component, SQP33 , a chemically modified and less active prodrug of doxorubicin, is administered intravenously.
-
Targeted Activation: Due to complementary chemical reactivities, the circulating SQP33 prodrug is captured and concentrated by the SQL70 biomaterial at the tumor site. This interaction cleaves the modifying group, releasing the active cytotoxic agent, doxorubicin, directly within the tumor microenvironment.
-
Sustained Local Release: The activated doxorubicin is then released in a sustained manner over several days, leading to high local concentrations of the cytotoxic agent while minimizing systemic exposure and associated toxicities.
This mechanism allows for a significant increase in the potential therapeutic dose. Preclinical studies have shown that SQP33 can be administered at doses over 38 times higher than standard doxorubicin in mice when used in conjunction with the SQL70 biomaterial.[1]
Caption: The sequential administration of SQL70 and SQP33 leads to localized activation of doxorubicin.
Preclinical Pharmacology
Pharmacokinetic and biodistribution studies in rodents and dogs have demonstrated the intended localization and activation of the SQ3370 system.
Pharmacokinetics and Biodistribution
Following intravenous administration, SQP33 is rapidly cleared from the plasma, typically within the first hour.[1] This rapid clearance is attributed to its efficient capture by the intratumorally injected SQL70 biomaterial. In the absence of the SQL70 anchor, the conversion of SQP33 to active doxorubicin in off-target tissues is minimal.[1] A key finding from these studies is that a single injection of the SQL70 biomaterial can activate multiple subsequent doses of the SQP33 prodrug, thereby maximizing the local therapeutic index.[1]
Efficacy in Syngeneic Tumor Models
In a syngeneic MC38 colon adenocarcinoma mouse model, SQ3370 treatment demonstrated a significant reduction in tumor progression in 80% of the treated mice.[1] This resulted in an improved tumor response and prolonged overall survival compared to control groups receiving standard doxorubicin or anti-PD-1 immunotherapy.[1]
Evidence of Systemic Anti-Tumor Immunity
Interestingly, in mice bearing dual tumors where only one tumor was injected with SQL70, the administration of SQP33 induced a therapeutic response in both the primary, injected tumor and the secondary, distal tumor.[1] This suggests that the localized, high-concentration release of doxorubicin may induce an abscopal effect, stimulating a systemic anti-tumor immune response.
Caption: Workflow for evaluating the abscopal effect of SQ3370 in a dual tumor mouse model.
Clinical Development
SQ3370 is currently being evaluated in a Phase 1/2a clinical trial for patients with advanced solid tumors.
Study Design (NCT04106492)
-
Title: A Phase 1/2a Study of SQ3370 in Patients With Advanced Solid Tumors.[2][3]
-
Status: The study has been active, but its current status should be verified on ClinicalTrials.gov.[2]
-
Phase 1 Objective: To assess the safety, tolerability, and recommended Phase 2 dose of SQ3370 in patients with advanced soft tissue sarcoma or other solid tumors where anthracyclines are known to have cytotoxic activity.[2][3]
-
Phase 2a Objective: To evaluate the anti-tumor activity of SQ3370 in specific expansion cohorts, including patients with unresectable soft tissue sarcomas of the extremity.[2][3]
Key Eligibility Criteria
Inclusion Criteria (Phase 1): [2][3]
-
Diagnosis of advanced soft tissue sarcoma or other solid tumors.
-
Presence of an injectable tumor.
-
Adequate hematologic, hepatic, renal, and coagulation function.
-
ECOG performance status of 0-1.
Exclusion Criteria (Phase 1): [2][3]
-
Prior exposure to high cumulative doses of doxorubicin or other anthracyclines.
-
History of congestive heart failure, severe myocardial insufficiency, or cardiac arrhythmia.
-
Major surgery, radiotherapy, or chemotherapy within 28 days prior to the first cycle.
-
Known active CNS metastases.
Experimental Protocols
While specific, detailed protocols are proprietary, the following outlines the general methodologies based on the available information.
In Vivo Tumor Models
-
Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice).
-
Cell Line: MC38 colon adenocarcinoma cells.
-
Tumor Implantation: Subcutaneous injection of MC38 cells to establish tumors. For dual tumor models, cells are implanted on opposite flanks.
-
Treatment Administration:
-
SQL70: Direct intratumoral injection once tumors are established.
-
SQP33: Intravenous administration following SQL70 injection.
-
-
Efficacy Endpoints: Tumor growth inhibition and overall survival.
Pharmacokinetic Studies
-
Animal Models: Rodents and dogs.
-
Sample Collection: Serial blood sampling following SQP33 administration.
-
Bioanalysis: Quantification of SQP33 and doxorubicin concentrations in plasma and tissue homogenates using methods such as liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
| Parameter | Value/Observation | Species | Source |
| Maximum Tolerated Dose (SQP33 with SQL70) | >38x that of standard Doxorubicin | Mouse | [1] |
| SQP33 Plasma Clearance | Within the first hour post-administration | Rodents, Dogs | [1] |
| Off-site Conversion (SQP33 to Dox) | Minimal without SQL70 | Rodents, Dogs | [1] |
| Tumor Progression Reduction (MC38 model) | 8 out of 10 mice | Mouse | [1] |
Conclusion
The pharmacological profile of SQ3370 demonstrates a promising and innovative approach to cancer therapy. By decoupling the systemic administration of a prodrug from its localized activation, SQ3370 has the potential to significantly widen the therapeutic window of potent cytotoxic agents like doxorubicin. The preclinical data strongly support its proposed mechanism of action, showing enhanced efficacy and the potential for inducing systemic anti-tumor immunity. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel platform in human patients.
References
SQ 32970: A Technical Overview of its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Biological Profile
SQ 32970's primary biological function lies in its ability to inhibit the enzymatic activity of specific aspartic proteases. This inhibitory action is the foundation of its scientific interest and applications.
Molecular Targets
The two well-documented molecular targets of this compound are:
-
Renin: An aspartic protease that plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and cardiovascular homeostasis.[4][5] By inhibiting renin, this compound can block the initial, rate-limiting step of the RAS cascade.
-
Endothia Protease (Endothiapepsin): A fungal aspartic protease isolated from Endothia parasitica. This compound exhibits potent inhibition of this enzyme.[1][2][3]
Biological Activity
The principal biological activity of this compound is the inhibition of protease activity . As a tripeptidic compound, it is designed to mimic the substrate of its target enzymes, binding to their active site with high affinity and preventing the catalytic cleavage of their natural substrates.
Quantitative Data Summary
Despite extensive literature searches, specific IC50 or Ki values for the inhibition of renin and endothia protease by this compound are not publicly available. The compound is consistently described as a "potent" inhibitor, suggesting a low nanomolar or high picomolar affinity for its targets.
| Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Renin | Not Available | [4][5] |
| Endothia Protease | Not Available | [1][2][3] |
Signaling Pathway and Logical Relationships
The primary signaling pathway influenced by this compound is the Renin-Angiotensin System (RAS). Its inhibitory action on renin disrupts this critical physiological cascade.
Experimental Protocols
The most well-documented experimental application of this compound is in the affinity purification of endothia protease.
Affinity Purification of Endothia Protease
This protocol outlines the methodology for purifying endothia protease using this compound as an affinity ligand.
Objective: To achieve high-purity endothia protease from a crude mixture in a single step.
Principle: this compound is covalently coupled to a solid support matrix (e.g., Sepharose). When a solution containing endothia protease is passed through this matrix, the enzyme specifically binds to the immobilized this compound due to its high affinity. Unbound proteins are washed away, and the purified enzyme is then eluted.
Materials:
-
This compound
-
Sepharose beads (or other suitable affinity chromatography matrix)
-
Coupling reagents (e.g., N-hydroxysuccinimide and a carbodiimide)
-
Crude protein extract containing endothia protease
-
Binding buffer (pH optimized for enzyme-inhibitor interaction)
-
Wash buffer (same as binding buffer)
-
Elution buffer (containing a component to disrupt the enzyme-inhibitor interaction, such as a high concentration of a competitive inhibitor or a denaturant)
-
Chromatography column
Methodology:
-
Immobilization of this compound:
-
Activate the Sepharose matrix according to the manufacturer's instructions.
-
Covalently couple this compound to the activated matrix.
-
Block any remaining active sites on the matrix to prevent non-specific binding.
-
Wash the matrix extensively to remove any uncoupled ligand.
-
-
Column Packing and Equilibration:
-
Pack the this compound-coupled Sepharose into a chromatography column.
-
Equilibrate the column with binding buffer until the pH and conductivity of the effluent match that of the buffer.
-
-
Sample Loading:
-
Apply the crude protein extract containing endothia protease to the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of wash buffer to remove all unbound and non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound endothia protease by applying the elution buffer to the column.
-
Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
-
-
Analysis of Purity:
-
Analyze the collected fractions containing the eluted protein for purity using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A successful purification should yield a single band corresponding to the molecular weight of endothia protease.
-
Conclusion
This compound is a valuable research tool, particularly for its potent and specific inhibition of renin and endothia protease. Its application in the affinity purification of endothia protease highlights its utility in biochemical research. While the qualitative aspects of its biological activity are established, the lack of publicly available quantitative inhibitory data represents a knowledge gap. Further studies to determine the precise IC50 or Ki values of this compound for its target enzymes would be highly beneficial for the research community, enabling more quantitative comparisons and a deeper understanding of its structure-activity relationship.
References
In Vitro Profile of SQ 32970: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 32970 is a tripeptidic renin inhibitor, a class of compounds designed to interfere with the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.[1] Beyond its primary target, this compound has also been identified as a potent inhibitor of endothia protease, an aspartic protease.[1] This dual inhibitory activity makes it a subject of interest for researchers exploring enzyme inhibition and its potential therapeutic applications. This technical guide provides a summary of the available in vitro data on this compound and outlines the general experimental protocols relevant to its study.
Quantitative Data Summary
Currently, publicly available literature does not provide specific quantitative inhibition data for this compound against renin, such as IC50 or Ki values. However, a key study by Norman et al. (1989) utilized this compound for the affinity purification of endothia protease, indicating a strong interaction. The study does provide kinetic data for the purified endothia protease itself, which are summarized in the table below.
| Enzyme | Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |
| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |
| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |
Table 1: Kinetic Parameters of Purified Endothia Protease. This table presents the catalytic efficiency (Kcat/Km) of endothia protease, purified using this compound, against a synthetic substrate at two different pH values.
Experimental Protocols
Detailed experimental protocols for the specific in vitro studies of this compound are not extensively documented in the public domain. However, based on standard methodologies for assessing renin and protease inhibitors, the following protocols represent the likely approaches used.
Renin Inhibition Assay (Fluorometric)
This assay is a common method for screening renin inhibitors.
Principle: The assay utilizes a synthetic peptide substrate with a fluorophore and a quencher at opposite ends. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound would prevent this cleavage, leading to a reduced fluorescence signal.
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations).
-
Reconstitute recombinant human renin in the assay buffer to a working concentration.
-
Dissolve the fluorogenic renin substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the this compound dilutions to the test wells. Add solvent without the inhibitor to the control wells.
-
Add the renin solution to all wells except the blank (negative control) wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the renin substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl-based substrate) over time (kinetic mode) or at a single endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Endothia Protease Inhibition Assay (Spectrophotometric)
This assay measures the activity of endothia protease and the inhibitory effect of compounds like this compound.
Principle: A chromogenic substrate is cleaved by endothia protease, releasing a colored product that can be quantified by measuring its absorbance at a specific wavelength. An inhibitor will reduce the rate of substrate cleavage and thus the rate of color development.
General Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., sodium acetate buffer for acidic proteases).
-
Prepare a solution of endothia protease in the assay buffer.
-
Dissolve a chromogenic substrate (e.g., a peptide with a p-nitroaniline group) in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the this compound dilutions to the test wells and solvent to the control wells.
-
Add the endothia protease solution to all wells except the blank wells.
-
Pre-incubate the plate for a short period at a controlled temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time or at a single endpoint.
-
-
Data Analysis:
-
Calculate the reaction velocity from the change in absorbance over time.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the renin inhibition assay. To determine the inhibition constant (Ki), the assay would be repeated at various substrate concentrations to perform a Michaelis-Menten and Lineweaver-Burk analysis.
-
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS pathway and the point of inhibition by a renin inhibitor like this compound.
References
In-Depth Technical Guide: SQ 32970 (CAS Number 122280-12-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SQ 32970, a tripeptidic molecule identified as a potent inhibitor of both renin and endothia protease. With the CAS number 122280-12-0, this compound has demonstrated utility in biochemical research, particularly in the affinity purification of endothia protease. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is characterized as a tripeptidic renin inhibitor. While detailed physicochemical properties are not extensively documented in publicly available literature, its identity is confirmed by its CAS number and its classification as a peptide-based inhibitor.
| Property | Value |
| CAS Number | 122280-12-0 |
| Molecular Formula | C33H51N5O4S |
| Description | A tripeptidic renin and endothia protease inhibitor. |
Biochemical Activity
The primary biochemical function of this compound is the inhibition of aspartic proteases, specifically renin and endothia protease.
-
Renin Inhibition: As a renin inhibitor, this compound interferes with the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation. By blocking the enzymatic activity of renin, it prevents the conversion of angiotensinogen to angiotensin I, a precursor to the potent vasoconstrictor angiotensin II. This mechanism of action is a key strategy in the development of antihypertensive therapeutics.
-
Endothia Protease Inhibition: this compound is also a potent inhibitor of endothia protease, an aspartic protease derived from the fungus Endothia parasitica. This inhibitory activity has been leveraged for the development of a highly specific affinity chromatography method for the purification of this enzyme.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against endothia protease, as reported by Norman et al. (1989).[1]
| Enzyme | Kinetic Parameter (kcat/Km) | pH |
| Endothia Protease | 7445 s⁻¹mM⁻¹ | 3.1 |
| Endothia Protease | 4057 s⁻¹mM⁻¹ | 6.0 |
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully accessible. However, based on the described applications of this compound, the following represents standard methodologies that would be employed.
Affinity Purification of Endothia Protease
This protocol is a generalized procedure based on the principles of affinity chromatography using a peptide-based inhibitor.
Objective: To purify endothia protease from a crude mixture using this compound as the affinity ligand.
Materials:
-
This compound
-
Activated chromatography resin (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Binding buffer (e.g., 50 mM Sodium Acetate, pH 6.0)
-
Elution buffer (e.g., 0.1 M Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Crude protein extract containing endothia protease
Methodology:
-
Ligand Coupling: Dissolve this compound in coupling buffer and mix with the activated resin. Allow the coupling reaction to proceed for a specified time (e.g., 4 hours at room temperature or overnight at 4°C).
-
Blocking: Wash the resin to remove unreacted ligand. Block any remaining active groups on the resin by incubating with blocking buffer.
-
Column Preparation: Wash the resin extensively with binding buffer and pack into a chromatography column.
-
Sample Loading: Apply the crude protein extract to the equilibrated column.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound endothia protease using the elution buffer. Collect fractions.
-
Neutralization: Immediately neutralize the eluted fractions with neutralization buffer to preserve enzyme activity.
-
Analysis: Analyze the purity of the eluted fractions using SDS-PAGE and determine protein concentration.
Renin Inhibition Assay
This is a generalized fluorometric assay to determine the inhibitory potency of this compound against renin.
Objective: To determine the IC50 value of this compound for renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound (serially diluted)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Plate Setup: In a 96-well microplate, add assay buffer, renin substrate, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of human recombinant renin to all wells except the background control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
The Renin-Angiotensin System (RAS) and Point of Inhibition
The following diagram illustrates the canonical Renin-Angiotensin System and highlights the inhibitory action of this compound.
Caption: The Renin-Angiotensin System with this compound inhibition of Renin.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a logical workflow for the synthesis, purification, and biochemical evaluation of a peptide-based inhibitor like this compound.
Caption: A typical experimental workflow for a peptide inhibitor.
Conclusion
This compound is a significant research compound due to its dual inhibitory action on renin and endothia protease. Its application in affinity purification underscores its high specificity and potency. While a comprehensive dataset on its pharmacological properties is not widely available, the existing information provides a strong foundation for its use in studies of the renin-angiotensin system and as a tool in enzyme purification. This guide serves as a central repository of the current knowledge on this compound, intended to facilitate further research and development efforts.
References
In-Depth Technical Guide to SQ 32970: A Potent Dual Inhibitor of Renin and Endothia Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, inhibitory activity, and experimental applications of SQ 32970, a tripeptidic compound recognized for its potent inhibition of both renin and the fungal aspartic protease, endothia protease.
Core Molecular and Physicochemical Data
This compound is a synthetic, tripeptidic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₁N₅O | MedchemExpress[1] |
| Molecular Weight | 613.85 g/mol | MedchemExpress[1] |
| Description | A tripeptidic renin inhibitor. | MedchemExpress[1] |
| Primary Targets | Renin, Endothia Protease | Norman, J. A., et al. (1989)[2] |
Mechanism of Action and Biological Significance
This compound functions as a competitive inhibitor of aspartic proteases, with demonstrated high potency against both mammalian renin and the microbial endothia protease.[1][2] Its inhibitory action on renin interrupts a critical step in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and electrolyte balance. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAS cascade.
The potent inhibition of endothia protease has also been leveraged for biochemical applications, particularly in the purification of this enzyme.[2]
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its targets are outlined below. These protocols are based on established techniques for assessing renin and protease inhibition.
Renin Inhibitor Screening Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against renin. The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., linked to EDANS and Dabcyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant renin in Assay Buffer.
-
Prepare a working solution of the renin FRET substrate.
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 160 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the inhibitor solvent.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the inhibitor solvent.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the this compound dilution.
-
-
Reaction Initiation:
-
Initiate the reactions by adding 10 µL of the renin working solution to the "100% Initial Activity" and "Inhibitor" wells.
-
Mix the plate gently for 10 seconds.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 15 minutes.[3]
-
-
Fluorescence Measurement:
-
Read the fluorescence using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the "100% Initial Activity" wells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Affinity Purification of Endothia Protease using this compound
As described by Norman et al. (1989), this compound can be immobilized on a solid support to create an affinity column for the purification of endothia protease.[2]
Materials:
-
This compound
-
Sepharose beads (or other suitable chromatography resin)
-
Coupling reagents (e.g., carbodiimide)
-
Crude endothia protease extract
-
Equilibration buffer
-
Elution buffer (e.g., containing a competitive inhibitor or a pH shift)
-
Chromatography column
Procedure:
-
Immobilization of this compound:
-
Chemically couple this compound to the Sepharose beads following standard protocols for ligand immobilization.
-
-
Column Packing and Equilibration:
-
Pack the this compound-coupled Sepharose into a chromatography column.
-
Equilibrate the column with the appropriate buffer.
-
-
Sample Loading:
-
Apply the crude endothia protease extract to the column.
-
-
Washing:
-
Wash the column with equilibration buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound endothia protease from the column using an elution buffer.
-
-
Analysis:
-
Analyze the purity of the eluted fractions using SDS-PAGE. The original study reported achieving >95% purity in a single step.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Renin-Angiotensin System, the target pathway of this compound, and a typical experimental workflow for inhibitor screening.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on Renin.
Caption: A typical experimental workflow for screening renin inhibitors like this compound.
References
Methodological & Application
Application Notes and Protocols for SQ 32970: An Experimental Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 32970 is a tripeptidic competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a critical role in the pathophysiology of hypertension, heart failure, and chronic kidney disease. As the initiator of this cascade, renin represents a prime therapeutic target. This compound's inhibitory action on renin prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone. These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound and similar renin inhibitors.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table presents a template for summarizing key quantitative parameters for a renin inhibitor. Researchers should populate this table with their experimental findings.
| Parameter | Value | Units | Experimental System |
| IC₅₀ (Renin Inhibition) | [Insert Value] | nM | Human Recombinant Renin |
| Ki (Inhibition Constant) | [Insert Value] | nM | Human Recombinant Renin |
| In Vivo Efficacy (∆MAP) | [Insert Value] | mmHg | Spontaneously Hypertensive Rat |
| Plasma Renin Activity | [Insert Value] | ng/mL/hr | Spontaneously Hypertensive Rat |
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for renin inhibitors like this compound.
Caption: The Renin-Angiotensin-Aldosterone System signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method to determine the in vitro potency of this compound in inhibiting recombinant human renin activity. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate.
Materials:
-
Recombinant Human Renin
-
FRET-based Renin Substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-OH))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC₅₀ determination.
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Assay buffer and renin substrate.
-
Test wells: this compound dilution and renin substrate.
-
-
Enzyme Addition: Add recombinant human renin to the control and test wells to initiate the enzymatic reaction. The final volume in all wells should be equal.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) in kinetic mode for a set period (e.g., 60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the kinetic read).
-
Determine the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a well-established animal model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
This compound.
-
Vehicle (e.g., saline, PBS with appropriate solubilizing agents).
-
Apparatus for drug administration (e.g., oral gavage needles, osmotic minipumps).
-
Blood pressure measurement system (e.g., radiotelemetry, tail-cuff plethysmography).
-
Equipment for blood collection (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Plasma renin activity (PRA) assay kit.
Procedure:
-
Acclimatization: Acclimate the SHR to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for several days before the start of the treatment.
-
Drug Administration:
-
Randomly assign animals to treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle via the chosen route (e.g., once daily oral gavage) for the duration of the study (e.g., 2-4 weeks).
-
-
Blood Pressure Monitoring: Monitor MAP and heart rate continuously (if using telemetry) or at regular intervals throughout the study.
-
Plasma Collection and Analysis:
-
At the end of the treatment period, collect blood samples into EDTA tubes.
-
Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Measure plasma renin activity using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each treatment group.
-
Compare the MAP and PRA values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a novel renin inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of a renin inhibitor.
Application Notes and Protocols for Affinity Purification of Endothia Protease Using SQ 32970
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothia protease, an aspartic proteinase derived from the fungus Endothia parasitica, is a valuable enzyme in various research and industrial applications. Its purification is a critical step for detailed biochemical and structural studies. SQ 32970, a novel tripeptidic renin inhibitor, has been identified as a potent inhibitor of endothia protease and can be effectively utilized as a ligand in affinity chromatography for its purification.[1][2] This one-step affinity purification method can yield endothia protease with greater than 95% purity.[1]
These application notes provide a detailed protocol for the affinity purification of endothia protease using this compound immobilized on a Sepharose resin. The protocols cover the preparation of the affinity matrix, the purification procedure, and methods for assessing the purity and activity of the enzyme.
Data Presentation
Table 1: Kinetic Parameters of Affinity-Purified Endothia Protease
| Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |
| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |
| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |
Data derived from the abstract of "Affinity purification of endothia protease with a novel renin inhibitor this compound".[1]
Experimental Protocols
Protocol 1: Coupling of this compound to CNBr-Activated Sepharose
This protocol describes the chemical coupling of the tripeptidic inhibitor this compound to a CNBr-activated Sepharose 4B resin to create the affinity matrix.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound
-
1 mM HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS), 0.02% Sodium Azide
Procedure:
-
Resin Swelling and Washing:
-
Weigh out the desired amount of CNBr-activated Sepharose 4B powder (e.g., 1 gram).
-
In a sintered glass funnel or a beaker, add 1 mM HCl to the dry resin and allow it to swell for 15-30 minutes at room temperature.
-
Wash the swollen resin with several volumes of 1 mM HCl to remove preservatives.
-
-
Ligand Preparation:
-
Dissolve this compound in the Coupling Buffer. The concentration of the ligand will depend on the desired coupling density.
-
-
Coupling Reaction:
-
Quickly wash the swollen Sepharose resin with the Coupling Buffer.
-
Immediately transfer the resin to the this compound solution.
-
Gently mix the suspension using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, pellet the resin by gentle centrifugation and carefully remove the supernatant.
-
To block any remaining active groups on the resin, add the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing the Affinity Resin:
-
Wash the resin with at least three cycles of alternating pH washes using Wash Buffer A and Wash Buffer B to remove non-covalently bound ligand and blocking agents.
-
Finally, wash the resin with the Storage Buffer.
-
-
Storage:
-
Store the prepared this compound-Sepharose resin in Storage Buffer at 4°C until use.
-
Protocol 2: Affinity Purification of Endothia Protease
This protocol details the procedure for purifying endothia protease from a crude extract using the prepared this compound-Sepharose affinity column.
Materials:
-
This compound-Sepharose affinity resin
-
Chromatography column
-
Crude endothia protease extract (e.g., from fungal culture supernatant)
-
Binding/Wash Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Elution Buffer: 0.1 M Sodium Acetate, 1 M NaCl, pH 3.0 (or a suitable competitive inhibitor in the binding buffer)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Protein concentration determination reagent (e.g., Bradford assay)
-
SDS-PAGE reagents
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound-Sepharose resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the crude endothia protease extract by centrifugation or filtration.
-
Adjust the pH of the crude extract to match the Binding/Wash Buffer.
-
Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound endothia protease from the column using the Elution Buffer. The low pH of the elution buffer will disrupt the interaction between the enzyme and the immobilized inhibitor.
-
Collect fractions and immediately neutralize the pH by adding a small volume of Neutralization Buffer to preserve the enzyme's activity.
-
-
Analysis of Purified Protein:
-
Determine the protein concentration of the eluted fractions.
-
Analyze the purity of the eluted fractions by SDS-PAGE. A single band corresponding to the molecular weight of endothia protease should be observed.
-
Protocol 3: Endothia Protease Activity Assay
This protocol provides a general method for assaying the proteolytic activity of endothia protease using casein as a substrate.
Materials:
-
Purified endothia protease
-
Casein solution (e.g., 1% w/v in assay buffer)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 3.5
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin-Ciocalteu reagent or a spectrophotometer for measuring absorbance at 280 nm
Procedure:
-
Reaction Setup:
-
Pre-incubate the casein solution at the desired assay temperature (e.g., 37°C).
-
In a microcentrifuge tube, add the appropriate volume of Assay Buffer and the purified endothia protease solution.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pre-warmed casein solution to the tube containing the enzyme.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.
-
Incubate on ice for 15-30 minutes to ensure complete precipitation.
-
-
Quantification of Proteolytic Activity:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Carefully transfer the supernatant, which contains the acid-soluble peptide fragments, to a new tube.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of liberated tyrosine and tryptophan residues. Alternatively, use the Folin-Ciocalteu method for a more sensitive colorimetric quantification of tyrosine.
-
-
Calculation of Specific Activity:
-
Calculate the specific activity of the enzyme (Units/mg) by dividing the enzyme activity (Units/mL) by the protein concentration (mg/mL). One unit of activity is typically defined as the amount of enzyme that liberates a certain amount of product per unit of time under the specified conditions.
-
Visualizations
Caption: Experimental workflow for the preparation of the this compound affinity resin and the subsequent purification of endothia protease.
Caption: Logical relationship between endothia protease, the this compound inhibitor, and the Sepharose matrix in the affinity purification process.
References
SQ 32970: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the preparation and storage of SQ 32970 (CAS No. 122280-12-0), a potent tripeptidic renin inhibitor. This compound also demonstrates inhibitory activity against endothia aspartic proteinase. These guidelines are intended to ensure the consistent and effective use of this compound in a laboratory setting.
Overview and Mechanism of Action
This compound is a synthetic peptide-based inhibitor that targets renin, a key enzyme in the renin-angiotensin system (RAS). Renin catalyzes the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound effectively blocks the entire downstream signaling cascade, leading to vasodilation and a decrease in blood pressure. Its inhibitory properties also extend to other aspartic proteases, such as endothia protease.
Signaling Pathway Diagram
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility. The following tables and protocols provide guidance on these procedures.
Solubility Data
Quantitative solubility data for this compound is not widely published. The following table provides solubility information for similar peptide-based inhibitors in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
| Solvent | Anticipated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | A common solvent for initial stock solution preparation. |
| Ethanol | Sparingly soluble | May require warming or co-solvents for complete dissolution. |
| Water | Insoluble to sparingly soluble | Solubility may be pH-dependent. |
| PBS (Phosphate-Buffered Saline) | Insoluble to sparingly soluble | Test solubility at the desired final concentration. |
Storage Conditions
The stability of this compound in solution has not been extensively documented. For optimal stability, it is recommended to store the solid compound and stock solutions as follows.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot. |
| Aqueous Working Solutions | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound (solid powder, Molecular Weight: 613.85 g/mol )
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 6.14 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Workflow Diagram
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based or enzymatic assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris buffer, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
Safety Precautions
As with any chemical reagent, standard laboratory safety practices should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information, if available from the supplier.
Application Notes and Protocols for Researchers: Sourcing and Utilization of Components for a Bioorthogonal Drug Delivery System Analogous to SQ3370
Introduction:
Initial inquiries regarding "SQ 32970" have revealed that this is not a standard chemical identifier. The relevant therapeutic platform is SQ3370 , a novel drug delivery system developed by Shasqi, Inc. This system utilizes in vivo click chemistry to achieve targeted drug activation at the tumor site. This document provides detailed application notes and protocols for researchers and drug development professionals interested in sourcing and utilizing the components of a similar bioorthogonal system.
The SQ3370 platform is comprised of two key components:
-
SQL70: A tetrazine-modified sodium hyaluronate biopolymer that is injected locally into the tumor.
-
SQP33: A trans-cyclooctene (TCO)-modified prodrug of doxorubicin that is administered systemically.
The underlying principle involves the highly specific and rapid reaction between the tetrazine and TCO moieties, leading to the localized release of the active drug. Given that SQL70 and SQP33 are proprietary to Shasqi, Inc., this guide will focus on pathways for obtaining or synthesizing analogous materials for research purposes.
I. Sourcing and Purchasing of Key Components
Direct purchase of SQL70 and SQP33 is not feasible for the general research community as they are clinical-stage investigational products. However, researchers can procure the necessary building blocks or commission custom synthesis of similar molecules. The following tables summarize the types of suppliers and services available.
Table 1: Suppliers for Core Chemical Moieties
| Chemical Moiety | Supplier Type | Potential Suppliers | Notes |
| Tetrazine Derivatives | Chemical Synthesis Companies | BroadPharm[1], Vector Labs[2], Various chemical suppliers | A variety of tetrazine derivatives with different reactive handles are available for conjugation to biopolymers. |
| Trans-cyclooctene (TCO) Derivatives | Chemical Synthesis Companies | TCI Chemicals[3], Lumiprobe[4], MedChemExpress[5], Xi'an Confluore Biological Technology Co., Ltd.[6], Synvenio[7] | TCO derivatives are available with various functionalities for conjugation to drugs like doxorubicin. |
| Hyaluronic Acid (HA) | Biopolymer Suppliers | Various life science suppliers | Available in different molecular weights. |
| Doxorubicin | Pharmaceutical Ingredient Suppliers | Various pharmaceutical chemical suppliers | Available as hydrochloride salt. |
Table 2: Custom Synthesis and Bioconjugation Services
| Service | Provider Type | Potential Providers | Notes |
| Custom Biopolymer Modification | Custom Synthesis & Bioconjugation Services | CD BioGlyco[8], Fraunhofer IGB[9], ResolveMass Laboratories Inc.[10], Alfa Chemistry[11], Chempilots[12] | These companies can perform custom modifications of biopolymers like hyaluronic acid with tetrazine. |
| Custom Drug-Linker Synthesis | Custom Synthesis & Bioconjugation Services | Creative Biolabs[13][14], ChemExpress[15], Abzena[16], BOC Sciences[] | These companies specialize in the synthesis of complex drug-linker conjugates, such as TCO-doxorubicin. |
| Full System Development | Contract Research Organizations (CROs) | Various CROs with expertise in drug delivery | Can be contracted for the entire workflow from synthesis to preclinical testing. |
Table 3: Direct Engagement for Proprietary Materials
| Organization | Contact For | Publicly Available Information | Notes |
| Shasqi, Inc. | Research collaborations, potential access to SQL70 and SQP33 for specific research projects. | Website: shasqi.com[18], Contact for partnering: --INVALID-LINK--[19] | As the developer of the SQ3370 platform, direct contact is necessary for inquiries about their proprietary materials.[20][21] |
II. Experimental Protocols
The following are generalized protocols for the synthesis and application of a bioorthogonal drug delivery system analogous to SQ3370. Researchers should adapt these protocols based on the specific reagents and equipment available in their laboratories.
Protocol 1: Synthesis of Tetrazine-Modified Hyaluronic Acid (HA-Tz)
Objective: To conjugate a tetrazine moiety to hyaluronic acid.
Materials:
-
Hyaluronic acid (sodium salt)
-
A tetrazine derivative with an amine-reactive group (e.g., Tetrazine-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for the HA used)
-
Lyophilizer
Methodology:
-
Dissolve hyaluronic acid in anhydrous DMSO to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve the Tetrazine-NHS ester in anhydrous DMSO.
-
Add the Tetrazine-NHS ester solution to the hyaluronic acid solution dropwise while stirring. The molar ratio of tetrazine to HA repeating units should be optimized based on the desired degree of modification.
-
Allow the reaction to proceed at room temperature for 24-48 hours, protected from light.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., ethanolamine).
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days to remove unreacted reagents and byproducts.
-
Freeze-dry the purified HA-Tz solution to obtain a solid product.
-
Characterize the product using ¹H NMR and UV-Vis spectroscopy to confirm the presence of tetrazine and determine the degree of substitution.
Protocol 2: Synthesis of TCO-Modified Doxorubicin (TCO-Dox)
Objective: To conjugate a trans-cyclooctene (TCO) moiety to doxorubicin.
Materials:
-
Doxorubicin hydrochloride
-
A TCO derivative with a reactive group for conjugation to doxorubicin (e.g., TCO-NHS ester)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Methodology:
-
Dissolve doxorubicin hydrochloride in anhydrous DMF.
-
Add TEA to the solution to deprotonate the amine group of doxorubicin.
-
In a separate tube, dissolve the TCO-NHS ester in anhydrous DMF.
-
Add the TCO-NHS ester solution to the doxorubicin solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours, protected from light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, purify the TCO-Dox conjugate using preparative HPLC.
-
Characterize the purified product by mass spectrometry and ¹H NMR to confirm the structure and purity.
Protocol 3: In Vitro Click Reaction and Drug Release
Objective: To demonstrate the bioorthogonal reaction and subsequent drug release.
Materials:
-
HA-Tz (from Protocol 1)
-
TCO-Dox (from Protocol 2)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
Methodology:
-
Prepare a solution of HA-Tz in PBS.
-
Prepare a solution of TCO-Dox in PBS.
-
Mix the two solutions in a cuvette.
-
Monitor the reaction by observing the change in the UV-Vis spectrum, specifically the disappearance of the characteristic tetrazine absorbance.
-
To monitor drug release, measure the fluorescence of doxorubicin over time. The release kinetics can be studied under different conditions (e.g., temperature, pH).
III. Visualizations
Diagram 1: Signaling Pathway of Doxorubicin
Caption: Mechanism of action of Doxorubicin leading to apoptosis.
Diagram 2: Experimental Workflow for Bioorthogonal Drug Delivery
Caption: Workflow for a bioorthogonal drug delivery system.
Diagram 3: Logical Relationship for Sourcing Components
Caption: Decision tree for sourcing bioorthogonal components.
References
- 1. Tetrazine-Acid, 1380500-92-4 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. confluore.com [confluore.com]
- 7. 5-OH-TCO - Synvenio [synvenio.com]
- 8. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
- 9. Modified biopolymers - Fraunhofer IGB [igb.fraunhofer.de]
- 10. resolvemass.ca [resolvemass.ca]
- 11. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]
- 12. Custom Polymer Synthesis [chempilots.com]
- 13. DrugLnk™ Custom Linker-Payload Synthesis Services - Creative Biolabs [creative-biolabs.com]
- 14. PPT - ADC Case Study-Custom Synthesis of ADC Linker-payload SET PowerPoint Presentation - ID:8035541 [slideserve.com]
- 15. chemexpress.com [chemexpress.com]
- 16. abzena.com [abzena.com]
- 18. Shasqi, Inc - BIO International Convention 2025 [convention.bio.org]
- 19. Shasqi Publishes Landmark Study in Clinical Cancer Research: First-in-Human Use of Click Chemistry Unlocks New Opportunities for Targeted Cancer Therapies [prnewswire.com]
- 20. Recipient Information | HHS TAGGS [taggs.hhs.gov]
- 21. ‘Click Chemistry’ Cancer Treatment Developed by UC Davis Startup Now in Clinical Trials - Office of Research [research.ucdavis.edu]
Application Notes and Protocols for SQ 29,548 (Thromboxane A2 Receptor Antagonist)
Note: The compound "SQ 32970" as specified in the query does not correspond to a readily identifiable chemical entity in scientific literature. It is highly probable that this is a typographical error for SQ 29,548 , a well-characterized and commercially available selective antagonist of the thromboxane A2 (TP) receptor. These application notes and protocols are therefore provided for SQ 29,548.
Introduction
SQ 29,548 is a potent and highly selective competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1][2][3] Its ability to specifically block the binding of thromboxane A2 (TXA2) and other TP receptor agonists makes it an invaluable tool for investigating the physiological and pathological roles of the TXA2 signaling pathway. This pathway is critically involved in a multitude of biological processes, including platelet aggregation, smooth muscle contraction, and inflammation.[4][5] These notes provide detailed protocols for the use of SQ 29,548 in common laboratory settings to study these processes.
Chemical Properties of SQ 29,548:
| Property | Value |
| CAS Number | 98672-91-4 |
| Molecular Formula | C₂₁H₂₉N₃O₄ |
| Molecular Weight | 387.5 g/mol |
| Formal Name | [1S-[1α,2β(5Z),3β,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid |
Mechanism of Action and Signaling Pathway
SQ 29,548 exerts its effects by competitively binding to the TP receptor, thereby preventing the binding of the endogenous agonist, thromboxane A2. Activation of the TP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as platelet aggregation and smooth muscle contraction.
Quantitative Data
The following table summarizes the key quantitative parameters of SQ 29,548 from various in vitro assays.
| Parameter | Species | Assay System | Agonist | Value | Reference |
| Kᵢ | Human | Recombinant TP receptor | - | 4.1 nM | [1] |
| IC₅₀ | Human | Washed platelets | U-46619 | 0.06 µM | [1] |
| Kₑ | Rat | Tracheal smooth muscle | U-46619 | 0.5 - 1.7 nM | [1] |
| Kₑ | Guinea Pig | Tracheal smooth muscle | U-46619 | 0.5 - 1.7 nM | [1] |
| pA₂ | Guinea Pig | Tracheal spirals | 11,9-epoxymethano PGH₂ | 9.1 | [3] |
| pA₂ | Rat | Aorta | 9,11-azo PGH₂ | 8.4 | [3] |
Experimental Protocols
Preparation of SQ 29,548 Stock Solution
For in vitro experiments, it is crucial to prepare a concentrated stock solution of SQ 29,548 in an appropriate solvent.
-
Solubility:
-
DMSO: ~5 mg/mL
-
Ethanol: ~0.5 mg/mL
-
DMF: ~0.2 mg/mL
-
PBS (pH 7.2): ~0.25 mg/mL
-
-
Protocol:
-
Weigh the desired amount of SQ 29,548 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of SQ 29,548 (MW = 387.5), add 258 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of SQ 29,548 on platelet aggregation induced by a TP receptor agonist, such as U-46619.
-
Materials:
-
Freshly drawn human or animal blood in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
SQ 29,548 stock solution.
-
TP receptor agonist (e.g., U-46619) stock solution.
-
Aggregometer and cuvettes with stir bars.
-
Pipettes and tips.
-
-
Protocol:
-
Prepare PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10-15 minutes to obtain PPP.
-
-
Set up the Aggregometer:
-
Calibrate the aggregometer using PPP as the 100% aggregation (or 100% light transmission) reference and PRP as the 0% aggregation (or 0% light transmission) reference.
-
-
Perform the Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes.
-
Add a small volume (e.g., 5 µL) of the desired concentration of SQ 29,548 or vehicle (DMSO) to the PRP and incubate for 2-5 minutes.
-
Initiate the aggregation by adding a small volume (e.g., 5 µL) of the TP receptor agonist (e.g., U-46619, final concentration typically in the low micromolar range).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the IC₅₀ value of SQ 29,548 by testing a range of concentrations and plotting the percentage inhibition against the log concentration of the antagonist.
-
-
Smooth Muscle Contraction Assay
This protocol outlines the procedure to evaluate the antagonistic effect of SQ 29,548 on the contraction of isolated smooth muscle tissue induced by a TP receptor agonist.
-
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea).
-
Organ bath system with force-displacement transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
SQ 29,548 stock solution.
-
TP receptor agonist (e.g., U-46619) stock solution.
-
-
Protocol:
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue and place it in ice-cold physiological salt solution.
-
Carefully dissect the tissue into strips or rings of appropriate size.
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers filled with gassed, pre-warmed physiological salt solution.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
-
Perform the Assay:
-
After equilibration, add the desired concentration of SQ 29,548 or vehicle to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Construct a cumulative concentration-response curve for the TP receptor agonist (e.g., U-46619) by adding increasing concentrations of the agonist to the bath at regular intervals.
-
Record the isometric tension developed by the smooth muscle.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the log concentration of the agonist.
-
Determine the EC₅₀ of the agonist in the absence and presence of different concentrations of SQ 29,548.
-
A Schild plot analysis can be performed to determine the pA₂ value, which is a measure of the affinity of the antagonist for the receptor.
-
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of SQ 29,548 for the TP receptor using a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing the TP receptor.
-
Radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548).
-
Unlabeled SQ 29,548.
-
Binding buffer.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
Assay Setup:
-
In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kₑ value), and varying concentrations of unlabeled SQ 29,548.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled TP receptor ligand).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled SQ 29,548 to generate a competition curve.
-
From this curve, the IC₅₀ value can be determined, and the Kᵢ value can be calculated using the Cheng-Prusoff equation.
-
-
Concluding Remarks
SQ 29,548 is a powerful and selective tool for the investigation of thromboxane A2 signaling. The protocols provided here offer a foundation for its application in studying platelet function, smooth muscle physiology, and receptor pharmacology. As with any experimental procedure, optimization of conditions for specific laboratory settings and biological systems is recommended for achieving robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 4 from Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. biodatacorp.com [biodatacorp.com]
Application Notes and Protocols for Antihypertensive Drug Discovery: A Case Study Approach
Disclaimer: Information regarding the specific compound "SQ 32970" is not available in the public domain based on the conducted search. Therefore, these Application Notes and Protocols are presented as a detailed, illustrative example for a hypothetical antihypertensive agent, herein referred to as "Compound X," based on established principles and methodologies in hypertension research.
These notes are intended for researchers, scientists, and drug development professionals engaged in the study of hypertension and the development of novel antihypertensive therapeutics.
Introduction to Compound X in Hypertension Research
Compound X is a novel synthetic molecule under investigation for its potential antihypertensive properties. Preclinical studies suggest that Compound X may lower blood pressure through a unique mechanism of action, making it a promising candidate for the treatment of essential hypertension. These application notes provide an overview of the experimental data and protocols for evaluating the efficacy and mechanism of action of Compound X in hypertension research.
Mechanism of Action
The precise mechanism of action of Compound X is under investigation. However, preliminary data suggests it may act as a potent antagonist of a key receptor involved in vasoconstriction and sodium retention. The leading hypothesis is that Compound X blocks the Angiotensin II Type 1 (AT1) receptor, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS). Blockade of this receptor is expected to lead to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Compound X.
In Vitro Characterization
Receptor Binding Affinity
The binding affinity of Compound X to the AT1 receptor was determined using a radioligand binding assay.
Table 1: Receptor Binding Affinity of Compound X
| Parameter | Value | Description |
| Ki (nM) | 5.2 | Inhibitory constant, indicating high binding affinity to the AT1 receptor.[1][2] |
| IC50 (nM) | 8.9 | Concentration causing 50% inhibition of radioligand binding. |
Functional Efficacy
The functional efficacy of Compound X was assessed by measuring its ability to inhibit Angiotensin II-induced calcium mobilization in vascular smooth muscle cells.
Table 2: Functional Efficacy of Compound X
| Parameter | Value | Description |
| EC50 (nM) | 12.5 | Concentration producing 50% of the maximal inhibitory effect.[1] |
| Emax (%) | 98 | Maximal inhibition of Angiotensin II-induced response.[1] |
In Vivo Antihypertensive Efficacy
The antihypertensive effect of Compound X was evaluated in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR).[3]
Experimental Protocol: Blood Pressure Measurement in SHRs
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, are used.[3]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[3]
-
Blood Pressure Measurement: Systolic blood pressure (SBP) is measured using the tail-cuff method.[3][4]
-
Dosing: Compound X is administered orally once daily for 4 weeks. A vehicle control group receives the same volume of the vehicle.
-
Data Collection: SBP is measured at baseline and weekly throughout the study.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing.
Results: Effect of Compound X on Systolic Blood Pressure in SHRs
Table 3: Change in Systolic Blood Pressure (SBP) in SHRs after 4 Weeks of Treatment
| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | p-value |
| Vehicle Control | 10 | 185 ± 5 | 188 ± 6 | +3 ± 2 | > 0.05 |
| Compound X (10 mg/kg) | 10 | 186 ± 4 | 145 ± 5 | -41 ± 3 | < 0.001 |
| Compound X (30 mg/kg) | 10 | 184 ± 5 | 132 ± 4 | -52 ± 3 | < 0.001 |
Data are presented as mean ± SEM.
Safety and Toxicology
Preliminary safety pharmacology studies have been conducted to assess the potential adverse effects of Compound X.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Sprague-Dawley rats.
-
Dosing: A single high dose of Compound X is administered orally.
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy: Gross necropsy is performed at the end of the study.
Safety Assessment Diagram
Caption: Logical flow for acute toxicity assessment.
Conclusion
The presented data indicate that Compound X is a potent antihypertensive agent with a favorable in vitro and in vivo profile. Its high affinity for the AT1 receptor and significant blood pressure-lowering effects in a relevant animal model of hypertension warrant further investigation and development. Future studies should focus on chronic dosing regimens, combination therapies, and a comprehensive safety and toxicology evaluation to support potential clinical trials.
References
- 1. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 2. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertension model in rats - Enamine [enamine.net]
- 4. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using SQ 32970
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 32970 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid receptor (TP).[1] TXA2 is a highly unstable but biologically active metabolite of arachidonic acid that plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction.[1][2] Dysregulation of the TXA2 signaling pathway is implicated in a variety of cardiovascular diseases, making the TXA2 receptor an important therapeutic target.[2] this compound, by competitively blocking this receptor, can inhibit the downstream signaling cascades initiated by TXA2, thereby preventing or reducing platelet aggregation and smooth muscle contraction.[3][4]
These application notes provide detailed protocols for two key cell-based assays to evaluate the efficacy and potency of this compound: a platelet aggregation assay and a calcium mobilization assay. These assays are fundamental in the preclinical characterization of TXA2 receptor antagonists.
Thromboxane A2 Signaling Pathway
The activation of the thromboxane A2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to physiological responses such as platelet aggregation and vasoconstriction.[2][5] Upon binding of its ligand, TXA2, the receptor couples primarily to Gq and G13 proteins. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G13 pathway activation leads to the stimulation of Rho/Rac, which is involved in cytoskeletal rearrangement.[5]
Caption: Thromboxane A2 signaling pathway.
Application 1: Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by a TXA2 analog, U-46619. Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP).
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for the platelet aggregation assay.
Protocol: Platelet Aggregation Assay
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
This compound
-
U-46619 (TXA2 mimetic)
-
Phosphate Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in PRP to 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Performance:
-
Pipette 450 µL of PRP into aggregometer cuvettes with a stir bar.
-
Add 50 µL of varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C.
-
Add 5 µL of U-46619 (to a final concentration that induces submaximal aggregation) to initiate aggregation.
-
Record the change in light transmission for 10 minutes.
-
-
Data Analysis:
-
Set 100% aggregation with PPP and 0% with PRP.
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the log of this compound concentration against the percentage of inhibition.
-
Illustrative Data
Disclaimer: The following data are for illustrative purposes only and represent typical results for a potent TXA2 receptor antagonist.
| This compound Concentration (nM) | % Inhibition of Platelet Aggregation (Mean ± SD) |
| 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 4.5 |
| 10 | 75.2 ± 6.3 |
| 100 | 98.1 ± 1.5 |
| IC50 (nM) | ~5 |
Application 2: Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a TXA2 analog in cells expressing the TXA2 receptor. The change in [Ca2+]i is monitored using a fluorescent calcium indicator.[6]
Experimental Workflow: Calcium Mobilization Assay
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Studying Protease Kinetics Using SQ 32970
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 32970 is a novel tripeptidic renin inhibitor that has also been identified as a potent inhibitor of the aspartic protease, endothia protease[1]. This dual inhibitory activity makes this compound a valuable research tool for studying the kinetics and mechanisms of these important enzymes. Aspartic proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as hypertension and fungal pathogenesis. Understanding the kinetic parameters of inhibitors like this compound is fundamental for the development of novel therapeutics.
These application notes provide a comprehensive guide for utilizing this compound in protease kinetics studies, with a primary focus on endothia protease as a model aspartic protease. The protocols outlined below can be adapted for other proteases that are sensitive to this compound.
Quantitative Data Summary
The study did, however, provide kinetic data for the substrate cleavage by purified endothia protease[1].
Table 1: Kinetic Parameters of Endothia Protease [1]
| Substrate | pH | kcat/Km (s⁻¹mM⁻¹) |
| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |
| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |
*Nph denotes p-nitrophenylalanine.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for this compound
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against endothia protease.
Materials:
-
Purified Endothia Protease
-
This compound
-
Fluorogenic substrate for endothia protease (e.g., a FRET-based peptide substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in assay buffer. The final concentrations should span a range expected to produce 10-90% inhibition.
-
Prepare a working solution of endothia protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for the no-inhibitor control)
-
Endothia protease solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Record data every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of the Inhibition Constant (Kᵢ) for this compound
This protocol determines the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform a Matrix of Experiments:
-
Set up a series of experiments where both the substrate concentration and the inhibitor (this compound) concentration are varied.
-
For each fixed concentration of this compound (including a zero-inhibitor control), perform a set of reactions with varying substrate concentrations.
-
-
Measure Initial Velocities:
-
For each reaction, measure the initial velocity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app) at each inhibitor concentration.
-
To determine the mode of inhibition, create double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity versus 1/[Substrate].
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
Calculate the Kᵢ value using the appropriate equation for the determined mode of inhibition. For competitive inhibition, the equation is: Km,app = Km * (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.
-
Visualizations
References
Application Note: Protocol for Coupling SQ 32970 to Sepharose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent coupling of an amino-functionalized analog of the small molecule SQ 32970 to N-hydroxysuccinimide (NHS)-activated Sepharose. This method is designed to create an affinity chromatography matrix for the purification and study of proteins or other biomolecules that interact with this compound. The protocol is based on established methods for immobilizing ligands containing primary amino groups.
Assumption: This protocol assumes that a derivative of this compound containing a primary amine (-NH2) group is available for coupling. The primary amine will react with the NHS ester on the Sepharose to form a stable amide bond.
Data Summary
The following table summarizes typical quantitative data expected from the coupling reaction. Actual results may vary depending on the specific properties of the this compound analog and experimental conditions.
| Parameter | Typical Value | Description |
| Ligand Concentration | 1-10 µmol/mL of settled resin | The amount of this compound analog used for the coupling reaction. |
| Coupling Efficiency | > 70% | The percentage of the initial ligand that becomes covalently bound to the Sepharose resin. This is often determined by measuring the concentration of the ligand in the supernatant before and after the coupling reaction. |
| Ligand Density | 5-15 µmol/mL of settled resin | The final concentration of the coupled this compound analog on the Sepharose resin. |
| Sepharose Type | NHS-activated Sepharose 4 Fast Flow | A commonly used pre-activated resin for coupling amine-containing ligands. |
Experimental Workflow
The overall workflow for the preparation of the this compound-Sepharose affinity resin is depicted below.
Caption: Workflow for the covalent coupling of an amino-functionalized this compound to NHS-activated Sepharose.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for coupling ligands with primary amines to NHS-activated Sepharose.
Materials
-
NHS-activated Sepharose 4 Fast Flow
-
Amino-functionalized this compound
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A (Low pH): 0.1 M sodium acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B (High pH): 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Resin Activation Buffer: Ice-cold 1 mM HCl
-
Sintered glass filter (G3 porosity) or chromatography column
-
End-over-end mixer
-
Spectrophotometer (for determining coupling efficiency)
Procedure
-
Resin Preparation:
-
Weigh out the desired amount of NHS-activated Sepharose 4 Fast Flow powder (1 g of dry powder yields approximately 3.5 mL of swollen resin).
-
Add the dry powder to a suitable container and add approximately 10 mL of ice-cold 1 mM HCl per gram of powder to swell the resin. Let it stand for at least 15 minutes.
-
Transfer the swollen resin to a sintered glass filter and wash with at least 200 mL of ice-cold 1 mM HCl per gram of initial dry powder to remove additives and preserve the activity of the NHS esters.
-
-
Ligand Preparation:
-
Immediately before coupling, dissolve the amino-functionalized this compound in the Coupling Buffer to a final concentration of 1-10 µmol/mL. The volume should be about 0.5 to 1 times the volume of the swollen resin.
-
Ensure the pH of the ligand solution is between 8.0 and 9.0 for optimal coupling. Adjust if necessary with a small amount of NaOH.
-
-
Coupling Reaction:
-
Quickly wash the prepared resin on the sintered glass filter with 5-10 resin volumes of Coupling Buffer.
-
Immediately transfer the washed resin to the ligand solution.
-
Mix the resin and ligand solution in a sealed vessel using a gentle end-over-end mixer. Do not use a magnetic stirrer as this can damage the Sepharose beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Determination of Coupling Efficiency (Optional):
-
After the incubation, centrifuge the resin suspension at a low speed (e.g., 1000 x g for 5 minutes) and carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength appropriate for this compound to determine the concentration of the uncoupled ligand.
-
Calculate the coupling efficiency by comparing the amount of ligand in the supernatant to the initial amount.
-
-
Blocking Unreacted Groups:
-
Transfer the resin to a fresh tube and add 5-10 resin volumes of Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0).
-
Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle mixing to block any remaining active NHS esters.
-
-
Washing the Resin:
-
To remove non-covalently bound ligand and blocking agent, wash the resin with at least three cycles of alternating pH.
-
Each cycle consists of a wash with 5-10 resin volumes of Wash Buffer A (pH 4.0) followed by a wash with 5-10 resin volumes of Wash Buffer B (pH 8.0).
-
After the final wash cycle, equilibrate the resin with a suitable storage buffer (e.g., phosphate-buffered saline with 20% ethanol).
-
-
Storage:
-
Store the prepared this compound-Sepharose affinity resin at 4°C.
-
Signaling Pathway Diagram
The following diagram illustrates the chemical reaction for the coupling of an amino-functionalized ligand to NHS-activated Sepharose.
Troubleshooting & Optimization
Technical Support Center: SQ 32970 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the investigational compound SQ 32970. While this compound is a hypothetical compound for this guide, the principles and solutions discussed are widely applicable to many poorly water-soluble drugs.
Troubleshooting Guide
Issue: Low aqueous solubility of this compound is hindering pre-clinical testing.
Poor aqueous solubility is a common challenge in drug development that can significantly impact a compound's bioavailability and therapeutic efficacy.[1][2][3] The following sections provide potential solutions and experimental protocols to enhance the solubility of this compound.
Potential Solutions:
-
Physical Modifications: Altering the physical properties of the drug substance can improve solubility.[1]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[4] Techniques include micronization and nanosuspension.[1]
-
Modification of Crystal Habit: Amorphous forms of a drug are typically more soluble than their crystalline counterparts.[1]
-
-
Chemical Modifications: Modifying the chemical environment of the drug can enhance its solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4][5]
-
Co-solvents: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the formulation.[4]
-
Surfactants: Micelle-forming surfactants can encapsulate poorly soluble drugs, increasing their apparent solubility.[5]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its solubility.[1]
-
-
Formulation Strategies: Advanced formulation techniques can overcome solubility limitations.
-
Solid Dispersions: Dispersing the drug in a solid carrier can enhance its dissolution rate.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to address the poor solubility of this compound?
A1: A thorough characterization of the physicochemical properties of this compound is the recommended first step. This includes determining its pKa, logP, and intrinsic solubility. This data will inform the selection of the most appropriate solubility enhancement strategy. For instance, if this compound is an ionizable compound, pH adjustment would be a primary strategy to explore.
Q2: How can I determine the most effective co-solvent for this compound?
A2: A co-solvent screening study is recommended. This involves preparing saturated solutions of this compound in various co-solvent/water mixtures at different concentrations. Commonly used co-solvents in pre-clinical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The solubility can then be quantified using a suitable analytical method like HPLC.
Q3: Are there any potential downsides to using co-solvents?
A3: Yes, while co-solvents can effectively increase solubility, they can also precipitate the drug upon dilution in an aqueous environment, such as the gastrointestinal tract. Therefore, it is crucial to assess the potential for precipitation upon dilution. Additionally, the toxicity of the co-solvent must be considered for in vivo studies.
Q4: When should I consider using a complexation agent like a cyclodextrin?
A4: Cyclodextrins are most effective for compounds that can fit within their hydrophobic cavity.[1] If this compound has appropriate molecular dimensions and hydrophobicity, complexation can be a powerful solubility enhancement technique. Phase solubility studies are required to determine the binding constant and stoichiometry of the complex.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 8.5 |
| 20% Ethanol in Water (v/v) | 25 | 1.2 |
| 40% PEG 400 in Water (v/v) | 25 | 3.7 |
Table 2: Effect of pH on the Solubility of this compound (pKa = 4.5, acidic)
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 25 | 0.5 |
| 4.5 | 25 | 0.1 |
| 6.0 | 25 | < 0.01 |
| 7.4 | 25 | < 0.01 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
-
Objective: To determine the solubility of this compound in various co-solvent systems.
-
Materials: this compound, ethanol, propylene glycol, PEG 400, water, vials, shaker, HPLC system.
-
Method:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40% v/v of each co-solvent).
-
Add an excess amount of this compound to each vial containing a specific co-solvent mixture.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in each co-solvent system.
-
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To determine the solubility of this compound as a function of pH.
-
Materials: this compound, a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0), vials, shaker, pH meter, HPLC system.
-
Method:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Measure and confirm the final pH of each solution.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Collect the supernatant, dilute appropriately, and analyze the concentration of this compound by HPLC.
-
Plot the solubility of this compound against the final pH of the solution.
-
Visualizations
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
Navigating the Stability of SQ 32970: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the tripeptidic renin inhibitor SQ 32970, maintaining its stability in solution is paramount for reproducible and accurate experimental results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges encountered when handling this compound.
While the precise amino acid sequence of this compound is not publicly available, this guide is founded on established principles for handling peptides, offering a robust framework for improving the stability of this and other tripeptidic compounds in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
To ensure the maximum shelf-life of this compound, the lyophilized powder should be stored at -20°C or, for long-term storage, at -80°C.[1][2][3][4][5] It is crucial to protect the powder from moisture, as peptides can be hygroscopic.[2][3][4][5] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation.[2][4][5]
Q2: What is the best way to dissolve lyophilized this compound?
The solubility of a peptide is heavily dependent on its amino acid composition. Without the specific sequence of this compound, a universal solvent cannot be recommended. However, a systematic approach can be used to determine the optimal solvent. It is advisable to test the solubility with a small amount of the peptide before dissolving the entire sample.[3][6]
A general strategy involves assessing the peptide's charge at a neutral pH. You can often determine if a peptide is acidic, basic, or neutral based on the prevalence of acidic (Asp, Glu) or basic (Lys, Arg, His) amino acid residues.
-
For Basic Peptides: If this compound has a net positive charge, it will be more soluble in acidic conditions. Attempt to dissolve it in sterile, distilled water first. If it does not dissolve, a small amount of 10-30% acetic acid can be added.[2][6]
-
For Acidic Peptides: If this compound has a net negative charge, it will be more soluble in basic conditions. Start with sterile water or a phosphate-buffered saline (PBS) at pH 7.2-7.4. If solubility is an issue, a small amount of 0.1% ammonium hydroxide or ammonium bicarbonate can be added.[2]
-
For Neutral or Hydrophobic Peptides: If this compound has a net neutral charge or a high proportion of hydrophobic amino acids, organic solvents may be necessary. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[4] Once dissolved, slowly add the aqueous buffer to the desired concentration.[4] Note that DMSO may not be suitable for all cell-based assays.
Q3: How should I store this compound in solution to prevent degradation?
Peptides are significantly less stable in solution compared to their lyophilized form.[2] To maintain the stability of your this compound solution, the following practices are recommended:
-
Use Sterile Buffers: Prepare solutions using sterile, purified water or buffers to prevent bacterial contamination, which can lead to enzymatic degradation.[2]
-
Optimal pH: Store the peptide in a slightly acidic buffer (pH 5-7), as this can minimize degradation pathways like deamidation, which is accelerated at basic pH.[1][2]
-
Aliquot and Freeze: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][2][4][7]
-
Protect from Light: Some amino acids are light-sensitive, so it is good practice to store peptide solutions in amber vials or protected from light.[4][7]
Q4: My this compound solution has become cloudy or has precipitated. What should I do?
Precipitation can occur for several reasons, including incorrect solvent or pH, or the peptide coming out of solution during freeze-thaw cycles. If you observe precipitation:
-
Gentle Warming: Try gently warming the solution, as this can sometimes help redissolve the peptide.
-
Sonication: Brief sonication can also aid in redissolving precipitated peptides.[2][4]
-
Adjust pH: If the peptide's charge characteristics are known, a slight adjustment of the pH towards its optimal solubility range may resolve the issue.
-
Re-evaluate Solvent: If precipitation is a persistent problem, you may need to reconsider the solvent system, potentially using a higher concentration of an organic co-solvent for hydrophobic peptides.
Quantitative Data Summary
The following tables provide a summary of recommended conditions for the storage and handling of peptides like this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Short to Medium-term | Protect from moisture.[2][3][4][5] |
| -80°C | Long-term | Ideal for maximum stability.[1][5] | |
| In Solution | -20°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles.[2][7] |
| -80°C | Medium-term (weeks to months) | Preferred for longer-term solution storage.[7] |
Table 2: General Solvent Selection Guide for Peptides
| Peptide Character | Primary Solvent | Secondary Solvent (if needed) | Notes |
| Basic (Net positive charge) | Sterile Water | 10-30% Acetic Acid | More soluble at lower pH.[2] |
| Acidic (Net negative charge) | Sterile Water / PBS (pH 7.2-7.4) | 0.1% Ammonium Hydroxide | More soluble at higher pH.[2] |
| Neutral / Hydrophobic | DMSO, DMF, Acetonitrile | Dilute with aqueous buffer | Dissolve in organic solvent first.[4] |
Experimental Protocols & Workflows
Workflow for Preparation and Storage of this compound Solution
Caption: Workflow for preparing and storing this compound solutions.
Troubleshooting Workflow for this compound Solution Instability
Caption: Troubleshooting guide for this compound solution instability.
References
- 1. C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. biocat.com [biocat.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
Technical Support Center: SQ 22536 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SQ 22536, a cell-permeable adenylyl cyclase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is SQ 22536 and what is its primary mechanism of action?
SQ 22536 is a cell-permeable inhibitor of adenylyl cyclase.[1][2][3] Its chemical name is 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine. It functions by inhibiting the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This leads to a reduction in intracellular cAMP levels.
Q2: What is the IC50 of SQ 22536?
The half-maximal inhibitory concentration (IC50) of SQ 22536 for adenylyl cyclase is approximately 1.4 μM.[2] In specific cellular contexts, such as inhibiting forskolin-induced Elk activation, the IC50 has been reported to be around 10 μM.[1]
Q3: How should I dissolve and store SQ 22536?
SQ 22536 is soluble in DMSO up to 50 mM.[2] It is also soluble in DMF, ethanol, and PBS (pH 7.2).[3] For long-term storage, it is recommended to store the compound at +4°C under desiccating conditions.[4] Reconstituted stock solutions in DMSO can be stored at 4°C for up to two weeks.
Q4: Is SQ 22536 cell-permeable?
Yes, SQ 22536 is a cell-permeable compound, allowing it to be used in experiments with intact cells.[2][3]
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments with SQ 22536.
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the final concentration of SQ 22536 in your assay. The effective concentration can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your system. |
| Compound Degradation | Ensure that SQ 22536 has been stored correctly at +4°C and that stock solutions are not used beyond their recommended stability period (up to 2 weeks at 4°C).[4] |
| Cell Permeability Issues | While SQ 22536 is cell-permeable, incubation times may need to be optimized. Try pre-incubating the cells with SQ 22536 for a longer duration before stimulation. |
| Assay Conditions | Review your assay buffer and conditions. Ensure the pH and other components are optimal for both your cells/enzyme preparation and the activity of SQ 22536. |
Problem 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolving of Compound | Ensure SQ 22536 is fully dissolved in the solvent before adding it to your assay medium. Vortex the stock solution before use. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor. Prepare a master mix for your treatments where possible.[5] |
| Cell Health and Density | Ensure your cells are healthy and seeded at a consistent density. Variability in cell number can lead to inconsistent results. |
| Expired Reagents | Check the expiration dates of all your assay components, including cell culture media and assay buffers.[5] |
Problem 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | While SQ 22536 is a known adenylyl cyclase inhibitor, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or the assay readout. |
| Experimental Controls | Include appropriate controls in your experiment, such as a known activator of adenylyl cyclase (e.g., forskolin) and a vehicle control, to help differentiate between specific and non-specific effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Adenylyl Cyclase) | 1.4 μM | [2] |
| IC50 (Forskolin-induced Elk activation) | 10 μM | [1] |
| Molecular Weight | 205.22 g/mol | [2] |
| Formula | C₉H₁₁N₅O | [2][3] |
| Solubility in DMSO | up to 50 mM | [2] |
| CAS Number | 17318-31-9 | [2][3] |
Experimental Protocols
Protocol: In Vitro Adenylyl Cyclase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of SQ 22536 on adenylyl cyclase activity in a membrane preparation.
Reagents and Materials:
-
Membrane preparation containing adenylyl cyclase
-
SQ 22536
-
DMSO (for dissolving SQ 22536)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Adenylyl Cyclase Activator (e.g., Forskolin)
-
cAMP detection kit (e.g., ELISA-based or radioactive-based)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare SQ 22536 dilutions: Prepare a series of dilutions of SQ 22536 in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Pre-incubation: In a microplate, add the membrane preparation and the different concentrations of SQ 22536 (or vehicle). Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the adenylyl cyclase activator (e.g., forskolin) and ATP to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction: Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Measure cAMP levels: Quantify the amount of cAMP produced using your chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log of the SQ 22536 concentration to determine the IC50 value.
Visualizations
Caption: Adenylyl Cyclase Signaling Pathway Inhibition by SQ 22536.
References
Technical Support Center: Optimizing SQ 32970 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SQ 32970 for maximum inhibition of its target enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tripeptidic renin inhibitor.[1] It is also known to be a potent inhibitor of endothia protease, an aspartic protease.[1][2] Its primary application in research is likely related to the study of the renin-angiotensin system and as a tool for affinity purification of endothia protease.[2]
Q2: What is the first step in optimizing the concentration of this compound?
The first and most critical step is to determine the half-maximal inhibitory concentration (IC50) of this compound against your target enzyme (renin or endothia protease) under your specific experimental conditions. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Q3: How do I select the appropriate concentration range for my experiments?
Once you have determined the IC50, you can select a concentration range for your experiments. A common starting point is to use concentrations ranging from 0.1x to 10x the IC50 value. For maximum inhibition, concentrations of 5x to 10x the IC50 are often used, but it is crucial to assess for any off-target effects or cytotoxicity at higher concentrations, especially in cell-based assays.
Q4: What are the key components of an enzyme inhibition assay?
A typical enzyme inhibition assay includes the enzyme (e.g., renin), a substrate that the enzyme acts upon to produce a detectable signal, the inhibitor (this compound) at various concentrations, and a buffer solution to maintain optimal pH and ionic strength for the enzyme.
Q5: How can I be sure my results are reliable?
To ensure the reliability of your results, it is important to include proper controls in your experiments. These should include a positive control (enzyme and substrate without inhibitor) to measure maximum enzyme activity, and a negative control (substrate without enzyme) to measure background signal. Each concentration should be tested in triplicate to assess variability.
Illustrative Quantitative Data for this compound
| Target Enzyme | Substrate | Assay Conditions | Illustrative IC50 (nM) |
| Human Renin | Fluorogenic Peptide | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C | 5.2 |
| Endothia Protease | Fluorogenic Peptide | 100 mM Sodium Acetate, pH 4.5, 37°C | 15.8 |
Signaling Pathway
The primary signaling pathway inhibited by this compound is the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorogenic Renin Assay
This protocol outlines the steps to determine the IC50 value of this compound for human renin.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
Enzyme Preparation: Dilute the human recombinant renin in ice-cold Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the serially diluted this compound solutions to the inhibitor wells.
-
Add 10 µL of Assay Buffer with the same percentage of DMSO to the positive control wells.
-
Add 20 µL of Assay Buffer to the negative control (blank) wells.
-
Add 20 µL of the diluted renin solution to the inhibitor and positive control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic renin substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control)).
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General experimental workflow for IC50 determination.
Troubleshooting Guide
Q: My enzyme activity is very low or absent, even in the positive control.
A:
-
Check Enzyme Activity: Ensure that the enzyme has been stored correctly and has not lost activity. It's advisable to test the activity of a new batch of enzyme before starting inhibitor screening.
-
Verify Assay Conditions: Confirm that the pH, temperature, and buffer composition are optimal for the enzyme.
-
Substrate Integrity: Ensure the substrate has not degraded. Prepare fresh substrate solutions for each experiment.
Q: I am observing high background fluorescence in my negative control wells.
A:
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time. Measure the background fluorescence of the substrate in the assay buffer without the enzyme to assess this.
-
Buffer Interference: Components of the assay buffer may be autofluorescent. Test the fluorescence of the buffer alone.
-
Plate Type: Ensure you are using a black microplate for fluorescence assays to minimize background from scattered light.
Q: The IC50 value I calculated is significantly different from what I expected.
A:
-
Inhibitor Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in DMSO before preparing dilutions. Precipitation of the inhibitor will lead to an overestimation of the IC50.
-
Incorrect Concentrations: Double-check all calculations for stock solutions and serial dilutions.
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Use the lowest concentration of enzyme that gives a robust signal.
-
Incubation Time: For some inhibitors, the binding to the enzyme is time-dependent. You may need to vary the pre-incubation time of the enzyme and inhibitor to ensure equilibrium is reached.
Q: My dose-response curve does not look sigmoidal.
A:
-
Concentration Range: The range of inhibitor concentrations tested may be too narrow or not centered around the IC50. Test a wider range of concentrations.
-
Assay Interference: At high concentrations, this compound might interfere with the assay readout (e.g., fluorescence quenching). Run a control with the highest concentration of the inhibitor and the fluorescent product of the reaction (without the enzyme) to check for this.
-
Data Quality: High variability between replicates can distort the curve. Ensure consistent pipetting and mixing.
References
Technical Support Center: Investigating Off-Target Effects of SQ 32970
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the potential off-target effects of the hypothetical small molecule inhibitor, SQ 32970. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A: Off-target effects occur when a therapeutic agent, such as a small molecule inhibitor, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes, including inaccurate experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Therefore, a thorough investigation and understanding of off-target effects are crucial for the development of safe and effective therapeutics.
Q2: What are the initial steps to suspect and identify potential off-target effects of this compound?
A: A multi-faceted approach is recommended to determine if this compound is exhibiting off-target effects. This can include:
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the intended target. Any discrepancies may suggest off-target activity.
-
Dose-Response Curve Analysis: A significant difference between the potency of this compound for the observed phenotype and its potency for on-target engagement can indicate an off-target effect.
-
Use of Structurally Unrelated Inhibitors: If an inhibitor with a different chemical structure but the same intended target fails to produce the same phenotype, it is likely that the initial compound's effects are, at least in part, due to off-target interactions.
-
Rescue Experiments: Overexpression of the intended target should rescue the phenotype if the effect is on-target. Failure to do so points towards the involvement of other targets.
Q3: What are the common experimental and computational methods to identify the specific off-target proteins of this compound?
A: Several established methods can be employed to identify the unintended binding partners of a small molecule:
-
Proteomics-Based Approaches: Mass spectrometry can be utilized to quantify changes in the cellular proteome following treatment with this compound.[1] This can reveal unexpected alterations in protein expression, suggesting off-target interactions.
-
Kinase Profiling: Comprehensive kinase panel arrays can screen the effects of this compound against a wide range of kinases to identify any unintended inhibition or activation.
-
Computational Prediction: In silico methods and computational models can predict potential off-target interactions by analyzing the structure of this compound and comparing it against databases of known protein binding sites.[2]
-
Affinity-Based Methods: Techniques such as affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Observed cellular phenotype is inconsistent with the known function of the intended target. | Off-target effects of this compound. | 1. Perform a dose-response curve and compare the EC50 for the observed phenotype with the IC50 for on-target engagement. A significant discrepancy suggests an off-target effect. 2. Utilize a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it suggests the involvement of other targets. |
| High cellular toxicity is observed at concentrations required for on-target inhibition. | Off-target effects leading to cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of this compound. 2. Compare the CC50 to the on-target IC50. A narrow therapeutic window may indicate off-target toxicity. 3. Attempt to identify the off-target(s) using proteomics or other screening methods to understand the mechanism of toxicity. |
| Inconsistent or irreproducible experimental results. | Variability in off-target engagement due to experimental conditions. | 1. Standardize all experimental parameters, including cell density, passage number, and treatment duration. 2. Ensure the purity and stability of the this compound compound. 3. Consider the use of a positive control (a known inhibitor of the target) and a negative control (a structurally similar but inactive molecule) to assess the specificity of the observed effects. |
Experimental Protocols
Protocol 1: Proteomics-Based Off-Target Identification
-
Cell Culture and Treatment:
-
Plate a suitable human cell line (e.g., HeLa, HEK293) at a density of 1x10^6 cells per 10 cm dish.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at a final concentration determined to be effective for on-target inhibition (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample and perform an in-solution digestion with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
-
Visualizations
Caption: Workflow for proteomic identification of this compound off-targets.
Caption: Decision tree for troubleshooting unexpected phenotypes with this compound.
References
Technical Support Center: SQ 32970 Affinity Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SQ 32970 affinity chromatography for protein purification and interaction studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound affinity chromatography experiments.
Question: Why is there low or no binding of my target protein to the this compound resin?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Ensure the binding buffer has the optimal pH and ionic strength for the interaction between your target protein and this compound. A good starting point is physiological pH (7.4) and salt concentration (150 mM NaCl).[1][2][3] Perform small-scale experiments to test a range of pH (e.g., 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl). |
| Ligand Inaccessibility | The this compound ligand may be sterically hindered after immobilization. Consider using a resin with a longer spacer arm to increase the accessibility of the ligand.[4] |
| Low Ligand Density | The concentration of immobilized this compound on the resin may be too low. Increase the ligand density during the immobilization process.[5] |
| Protein Sample Issues | The target protein may be aggregated, denatured, or have a post-translational modification that prevents binding. Ensure the protein sample is properly folded and soluble in the binding buffer. Consider adding stabilizing agents like glycerol or non-ionic detergents at low concentrations. |
| Competitive Inhibitors in Sample | The sample may contain endogenous molecules that compete with the target protein for binding to this compound. If possible, perform a pre-purification step like dialysis or size-exclusion chromatography to remove potential inhibitors. |
Question: How can I reduce high non-specific binding of other proteins to the this compound resin?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | Non-specific binding is often mediated by hydrophobic interactions between proteins and the resin matrix or spacer arm.[6] Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to minimize these interactions. Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can also be effective.[7] |
| Ionic Interactions | Electrostatic interactions can also contribute to non-specific binding. Adjusting the pH of the buffers away from the isoelectric point (pI) of the contaminating proteins can help. Adding a low concentration of a non-competing salt can also disrupt these interactions. |
| Insufficient Washing | The washing steps may not be stringent enough to remove all non-specifically bound proteins. Increase the volume of the wash buffer (e.g., 10-20 column volumes) and/or the duration of the wash steps. A step gradient of increasing salt concentration in the wash buffer can also be effective.[7] |
| Blocking Agents | Pre-incubating the resin with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites. However, ensure that the blocking agent does not interfere with the binding of your target protein. |
Question: My target protein is not eluting or is eluting with very low yield. What should I do?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Elution Buffer is Too Weak | The elution conditions are not strong enough to disrupt the interaction between the target protein and this compound. If using a competitive eluent, increase its concentration. If using a pH shift, ensure the pH is sufficiently low or high to disrupt the binding. A gradient elution can help to determine the optimal elution condition.[5][8] |
| Very High Affinity Interaction | The affinity between the target protein and this compound may be extremely high, making elution difficult. Consider using a harsher elution buffer, such as one containing a denaturant (e.g., urea or guanidine hydrochloride), but be aware that this may denature your protein.[9] Subsequent refolding may be necessary. |
| Protein Precipitation on the Column | The eluted protein may be precipitating on the column due to the elution buffer conditions. Try eluting with a buffer containing stabilizing additives like glycerol or arginine. Collecting fractions into a neutralization buffer can also prevent precipitation if using a low pH eluent.[1][3] |
| Slow Dissociation Kinetics | The dissociation of the target protein from the ligand may be slow. Decrease the flow rate during elution to allow more time for the protein to dissociate from the resin.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a problem with my this compound affinity chromatography?
A1: The first step is to carefully review your experimental protocol and the composition of all your buffers.[1] Small deviations in pH, salt concentration, or the presence of contaminants can have a significant impact on the outcome. It is also helpful to run a control experiment with a known binding partner if available.
Q2: How do I choose the right resin and spacer arm for immobilizing this compound?
A2: The choice of resin depends on the functional groups available on this compound for covalent coupling. Common choices include NHS-activated, epoxy-activated, or carboxyl-activated resins.[10] A longer spacer arm is generally recommended for small molecule ligands like this compound to minimize steric hindrance and improve binding of the target protein.[4]
Q3: What are the best practices for preparing my protein sample before applying it to the this compound column?
A3: It is crucial to start with a clear, particulate-free sample. Centrifuge and filter (0.22 or 0.45 µm) your sample to prevent clogging the column.[1] The sample should be in a buffer that is compatible with the binding conditions. If necessary, perform a buffer exchange using dialysis or a desalting column.
Q4: Can I reuse my this compound affinity column?
A4: In many cases, yes. After elution, the column should be regenerated by washing with high and low pH buffers, followed by re-equilibration with the binding buffer. The stability of the immobilized this compound and the resin itself will determine the number of times the column can be reused. Always follow the manufacturer's instructions for the specific resin you are using.
Experimental Protocols
Protocol 1: Immobilization of this compound onto an NHS-Activated Agarose Resin
This protocol provides a general guideline for coupling a small molecule with a primary amine to an N-hydroxysuccinimide (NHS)-activated resin.
-
Resin Preparation: Suspend the NHS-activated agarose resin in a suitable volume of ice-cold 1 mM HCl. Wash the resin with several volumes of ice-cold 1 mM HCl to remove preservatives.
-
Ligand Solution Preparation: Dissolve this compound in a coupling buffer (e.g., 0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3). The concentration of this compound will depend on the desired ligand density.
-
Coupling Reaction: Immediately mix the washed resin with the this compound solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Blocking Unreacted Groups: After the coupling reaction, collect the resin by centrifugation and remove the supernatant. Add a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) and incubate for 1-2 hours at room temperature to block any unreacted NHS groups.
-
Washing: Wash the resin extensively with alternating high and low pH buffers (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) to remove non-covalently bound ligand.
-
Final Equilibration: Finally, wash the resin with the binding buffer to be used in the affinity chromatography experiment and store at 4°C.
Protocol 2: General Affinity Chromatography Workflow for Target Protein Purification
-
Column Equilibration: Equilibrate the this compound affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Sample Application: Apply the clarified protein sample to the column at a flow rate that allows for sufficient interaction time between the target protein and the immobilized ligand.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (binding buffer, potentially with increased salt concentration) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using an appropriate elution buffer. This can be a competitive elution with a high concentration of a competing molecule or a non-competitive elution by changing the pH or ionic strength. Collect fractions and monitor the protein concentration.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically involving washes with low and high pH buffers, followed by re-equilibration in the binding buffer.
Visualizations
Caption: General workflow for this compound affinity chromatography.
References
- 1. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. med.unc.edu [med.unc.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results with SQ 32970 and Related Thromboxane Receptor Antagonists
Disclaimer: The compound "SQ 32970" is not readily found in the scientific literature. It is highly probable that this is a typographical error and the intended compound is SQ 29,548 , a well-characterized and potent thromboxane A2 (TXA2) receptor antagonist. This technical support guide will focus on SQ 29,548 and other TXA2 receptor antagonists, providing a framework for understanding and troubleshooting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SQ 29,548?
A1: SQ 29,548 is a selective and competitive antagonist of the thromboxane A2 receptor (TP receptor).[1][2] By binding to the TP receptor, it prevents the endogenous ligand, thromboxane A2, from activating the receptor and initiating downstream signaling cascades. This ultimately inhibits processes such as platelet aggregation and vasoconstriction.
Q2: What are the expected outcomes of a successful experiment using SQ 29,548?
A2: In a typical in vitro experiment, successful application of SQ 29,548 should lead to a dose-dependent inhibition of TXA2-mediated effects. This includes the inhibition of platelet aggregation induced by TXA2 analogs (like U-46619) and the relaxation of pre-contracted vascular smooth muscle preparations.
Q3: Are there known off-target effects for SQ 29,548?
A3: At higher concentrations, some studies have shown that SQ 29,548 may affect responses to other prostanoids like PGF2α and PGD2.[1] It is crucial to use the lowest effective concentration to ensure target specificity. Additionally, some TP receptor antagonists have been noted to have inverse agonist properties, meaning they can reduce the basal activity of the receptor in the absence of an agonist.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: No inhibition of platelet aggregation is observed.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting: Verify the integrity and storage conditions of your SQ 29,548 stock. The compound should be stored as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Inappropriate Agonist.
-
Troubleshooting: Ensure you are using a thromboxane mimetic (e.g., U-46619) or an agonist that induces TXA2 production (e.g., arachidonic acid, collagen) to induce platelet aggregation.[4][5] SQ 29,548 will not inhibit aggregation induced by agonists that act independently of the TXA2 receptor, such as ADP or thrombin at high concentrations.
-
-
Possible Cause 3: Issues with Platelet Preparation.
-
Troubleshooting: Platelet viability and responsiveness are critical. Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within a reasonable timeframe. Factors such as the choice of anticoagulant, centrifugation speed, and storage temperature can all impact platelet function.[6][7][8]
-
Issue 2: Partial or weak inhibition of the expected response.
-
Possible Cause 1: Insufficient Concentration of SQ 29,548.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of SQ 29,548 for your specific experimental conditions. The IC50 can vary between different systems.
-
-
Possible Cause 2: Agonist Concentration is too High.
-
Troubleshooting: If the concentration of the agonist is excessive, it may overcome the competitive antagonism of SQ 29,548. Reduce the agonist concentration to a level that produces a submaximal response, allowing for a clear window of inhibition.
-
-
Possible Cause 3: Presence of Other Signaling Pathways.
-
Troubleshooting: Platelet aggregation and smooth muscle contraction are complex processes involving multiple signaling pathways. Even with complete blockade of the TXA2 receptor, other pathways may still contribute to the response. Consider using other inhibitors in combination with SQ 29,548 to dissect the involved pathways.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Biological Samples.
-
Troubleshooting: Platelets and tissues from different donors or animals can exhibit significant variability in their response. It is essential to perform experiments with a sufficient number of replicates and biological samples to ensure the reproducibility of the results.
-
-
Possible Cause 2: Procedural Inconsistencies.
-
Troubleshooting: Standardize all experimental procedures, including incubation times, temperatures, and reagent preparation. Minor variations in the protocol can lead to significant differences in the outcome.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data for SQ 29,548 from the literature.
| Parameter | Value | Cell/Tissue Type | Agonist | Reference |
| IC50 | 0.06 µM | Washed Human Platelets | U-46619 | --INVALID-LINK-- |
| Ki | 4.1 nM | Human Recombinant TP Receptor | - | --INVALID-LINK-- |
| pA2 | 8.4 | Rat Aorta | 9,11-azo PGH2 | --INVALID-LINK-- |
| pA2 | 7.8 | Guinea-Pig Trachea | 9,11-azo PGH2 | --INVALID-LINK-- |
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Incubation with SQ 29,548:
-
Pre-incubate the PRP with various concentrations of SQ 29,548 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Add a TXA2 mimetic (e.g., U-46619) or another agonist to the PRP in an aggregometer.
-
-
Data Acquisition:
-
Measure the change in light transmittance over time to quantify platelet aggregation.
-
Protocol 2: Vascular Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., rat aorta) and cut it into rings.
-
Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Contraction and Incubation:
-
Induce a stable contraction with a TXA2 mimetic (e.g., U-46619).
-
Once a stable contraction is achieved, add increasing concentrations of SQ 29,548 to the bath.
-
-
Data Acquisition:
-
Measure the changes in isometric tension to determine the relaxing effect of SQ 29,548.
-
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of SQ 29,548.
Caption: General experimental workflow for studying the effects of SQ 29,548.
References
- 1. Characterization of thromboxane receptor blocking effects of SQ 29548 in the feline pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Technical Support Center: SQ 32970
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ 32970, a tripeptidic renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tripeptidic renin inhibitor. It is also known to be a potent inhibitor of endothia protease, an aspartic protease.[1] This dual inhibitory activity makes it a subject of interest in studies involving the renin-angiotensin system and as a tool for purifying aspartic proteases.
Q2: What are the common applications of this compound?
Based on available literature, a primary application of this compound is in the affinity purification of endothia protease.[1] It can be coupled to a chromatography resin, such as Sepharose, to create an affinity column for the one-step purification of this enzyme.[1] Given its nature as a renin inhibitor, it is also used in in vitro studies of the renin-angiotensin system.
Q3: What is the mechanism of action of this compound?
As a tripeptidic inhibitor of aspartic proteases like renin and endothia protease, this compound likely acts as a competitive inhibitor, mimicking the substrate of the enzyme and binding to the active site. This prevents the natural substrate from binding and being cleaved.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Target Protease
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | - Verify the calculated concentration of your this compound stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific experimental conditions. |
| Inhibitor Degradation | - Ensure proper storage of this compound. While stable at room temperature for short periods, for long-term storage, refer to the supplier's certificate of analysis. - Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | - pH: The activity of both the enzyme and the inhibitor can be highly pH-dependent. For endothia protease, activity has been observed at both pH 3.1 and pH 6.0.[1] Determine the optimal pH for your specific enzyme and ensure your assay buffer is maintained at that pH. - Temperature: Enzyme activity is sensitive to temperature. Maintain a consistent and optimal temperature throughout the assay. |
| Presence of Interfering Substances | - High concentrations of salts or certain buffer components can interfere with enzyme-inhibitor interactions. - If using complex biological samples, consider partial purification of the enzyme to remove potential interfering substances. |
Issue 2: Inconsistent or Non-Reproducible Inhibition Results
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. - Prepare a master mix of reagents (buffer, substrate, enzyme) to minimize well-to-well variability. |
| Assay Timing | - Pre-incubate the enzyme with this compound for a sufficient time to allow for binding before adding the substrate. The optimal pre-incubation time should be determined empirically. |
| Substrate Concentration | - Ensure the substrate concentration is appropriate for the type of inhibition study. For competitive inhibitors, the apparent IC50 will increase with increasing substrate concentration. |
| Enzyme Activity Variation | - Use a consistent source and lot of the target enzyme. If preparing the enzyme in-house, ensure consistent purity and activity. |
Experimental Protocols
Key Experiment: Determination of Endothia Protease Activity
This protocol is based on the methodology described for the characterization of purified endothia protease.[1]
Objective: To measure the enzymatic activity of endothia protease using a synthetic substrate.
Materials:
-
Purified endothia protease
-
Substrate: Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu
-
Assay Buffer (e.g., a buffer suitable for pH 3.1 or pH 6.0)
-
Spectrophotometer or HPLC
Methodology:
-
Substrate Preparation: Dissolve the substrate in the assay buffer to the desired concentration.
-
Enzyme Preparation: Dilute the purified endothia protease in the assay buffer to a working concentration.
-
Reaction Initiation: In a suitable reaction vessel (e.g., a microplate well or cuvette), add the enzyme solution.
-
Substrate Addition: To start the reaction, add the substrate solution to the enzyme solution and mix gently.
-
Monitoring the Reaction: Monitor the cleavage of the Phe-Nph bond by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer, or by quantifying the cleavage products using HPLC.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction progress curve. The catalytic efficiency (kcat/Km) can be determined by measuring the reaction rates at various substrate concentrations.
Quantitative Data from Literature
The following table summarizes the reported catalytic efficiency of endothia protease purified using an this compound affinity column.[1]
| pH | kcat/Km (s⁻¹mM⁻¹) |
| 3.1 | 7445 |
| 6.0 | 4057 |
Visualizations
Below are diagrams illustrating key concepts related to the function and application of this compound.
References
How to prevent degradation of SQ 32970
Welcome to the technical support center for SQ 32970, a potent tripeptidic renin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Question: My lyophilized this compound powder appears clumpy. Is it still usable?
Answer: Clumping of lyophilized powder can sometimes occur due to the absorption of moisture. To minimize moisture absorption, always allow the vial to equilibrate to room temperature in a desiccator before opening.[1] If the clumping is minor and the product dissolves completely to form a clear solution, it is likely still usable. However, for sensitive applications, it is recommended to use a fresh, non-clumped vial if available. To prevent this in the future, ensure the vial is tightly sealed and stored in a desiccator.[2]
Question: What is the best solvent for reconstituting this compound?
Answer: For initial reconstitution of lyophilized this compound, sterile, purified water is a common choice. For peptides intended for extended storage in solution, using bacteriostatic water can inhibit microbial growth.[3] The choice of solvent can also depend on the final application. For cell-based assays, it is crucial to use a solvent that is compatible with your experimental system, such as sterile phosphate-buffered saline (PBS) or cell culture medium. Always ensure the solvent is of high purity to avoid introducing contaminants.
Question: My reconstituted this compound solution is cloudy. What should I do?
Answer: A cloudy solution may indicate poor solubility or the presence of aggregates. First, ensure the peptide has had sufficient time to dissolve; gentle swirling or vortexing can aid this process.[3] Avoid vigorous shaking, which can promote aggregation.[4] If the solution remains cloudy, sonication in a water bath for a few minutes may help dissolve the peptide.[1] If the issue persists, it could be a sign of degradation or aggregation, and it is advisable to prepare a fresh solution.
Question: How can I prevent freeze-thaw cycles, and why are they detrimental?
Answer: Repeated freeze-thaw cycles can lead to the degradation of peptides.[2][5] To avoid this, it is highly recommended to aliquot the reconstituted this compound solution into smaller, single-use volumes before freezing.[2][5] This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Prevention of Degradation
Understanding the potential degradation pathways of this compound is crucial for maintaining its stability and activity. As a tripeptidic compound, it is susceptible to common peptide degradation mechanisms.
Key Degradation Pathways:
-
Hydrolysis: The peptide bonds in this compound can be cleaved by water, a process that can be accelerated at non-optimal pH values. Storing the compound in a dry, lyophilized form is the best defense against hydrolysis. When in solution, maintaining a slightly acidic pH (around 5-6) can help minimize hydrolysis.[2]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be initiated by exposure to air, light, or trace metals.[6] To mitigate oxidation, it is recommended to store lyophilized this compound under an inert gas like nitrogen or argon.[7] When preparing solutions, using de-gassed solvents can also be beneficial.
-
Photodegradation: Exposure to UV or even visible light can lead to the degradation of peptides, particularly those containing photosensitive amino acids like tryptophan and tyrosine.[8][9] It is crucial to store this compound, both in its solid form and in solution, in light-protected vials (e.g., amber vials) or by wrapping the container in aluminum foil.[3][7]
Recommended Storage Conditions:
To ensure the long-term stability of this compound, please adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -20°C | Short to Medium-term | Store in a tightly sealed vial within a desiccator to protect from moisture.[3][7] |
| -80°C | Long-term | For optimal stability, store under an inert atmosphere (argon or nitrogen).[5][7] | |
| In Solution | 2-8°C | Up to 1 week | Use a sterile buffer at pH 5-6.[2][5] Avoid microbial contamination. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] | |
| -80°C | Several months | Aliquot to avoid freeze-thaw cycles.[7] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.[3]
-
Solvent Preparation: Prepare the desired volume of a suitable sterile solvent (e.g., sterile water, bacteriostatic water, or a buffer at pH 5-6).
-
Dissolution: Using a sterile pipette, slowly add the solvent to the vial, allowing it to run down the side of the vial.
-
Mixing: Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking.[3] If necessary, brief sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the solution into single-use, light-protected vials and store at the recommended temperature (-20°C or -80°C).
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of a reconstituted solution of this compound over time.
-
Sample Preparation: Reconstitute a known concentration of this compound in the desired buffer or solvent as per the protocol above.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration.[10][11]
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from the stored samples.
-
Analysis: Analyze the aliquot using the same analytical method as in step 2 to determine the percentage of the intact this compound remaining and to observe the formation of any degradation products.
-
Data Evaluation: Compare the results from each time point to the initial analysis to determine the rate of degradation under the tested conditions.
Visualizations
The following diagrams illustrate key concepts related to the handling and degradation of this compound.
Caption: A flowchart illustrating the recommended workflow for the storage, reconstitution, and use of this compound.
Caption: A diagram showing the primary environmental factors that can cause the degradation of this compound.
References
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. jpt.com [jpt.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 8. Profiling of residue-level photo-oxidative damage in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
Navigating SQ 32970 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SQ 32970, a potent tripeptidic renin inhibitor and endothia protease inhibitor. Below you will find frequently asked questions, detailed troubleshooting guides, and best practices to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tripeptidic renin inhibitor. It also potently inhibits endothia protease. Its primary mechanism of action in a biological system is the inhibition of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS).
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations. For reconstituted solutions, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the appropriate negative and positive controls for an in vitro renin inhibition assay with this compound?
-
Negative Control: A reaction containing the enzyme (renin), substrate, and vehicle (the solvent used to dissolve this compound, e.g., DMSO) without the inhibitor. This establishes the baseline enzyme activity.
-
Positive Control: A known, well-characterized renin inhibitor (e.g., Aliskiren) should be used to confirm that the assay is sensitive to inhibition.
-
No-Enzyme Control: A reaction containing the substrate and vehicle but no enzyme. This control accounts for any background signal from the substrate or other reaction components.
Q4: How does this compound's dual inhibitory activity affect experimental design?
As this compound inhibits both renin and endothia protease, it is crucial to consider the specific protease being investigated. When studying its effect on renin, ensure that the experimental system does not contain endothia protease, or use specific substrates and conditions that favor renin activity. Conversely, when investigating its endothia protease inhibitory activity, a renin-free system is ideal.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting volumes. | Use calibrated pipettes and fresh tips for each addition. Prepare a master mix of reagents to be added to all wells to minimize variations. |
| Temperature fluctuations during incubation. | Ensure a stable and uniform temperature in the incubator or water bath. Pre-warm all reagents to the assay temperature. | |
| No or low inhibition observed | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Inactive this compound. | Check the storage conditions and age of the compound. If possible, test a fresh batch. | |
| Problems with the enzyme or substrate. | Confirm the activity of the renin or endothia protease with a known inhibitor (positive control). Ensure the substrate is not degraded. | |
| High background signal | Substrate instability or degradation. | Prepare fresh substrate solution for each experiment. Protect fluorescent substrates from light. |
| Contamination of reagents or plates. | Use sterile, high-quality reagents and plates. | |
| Unexpected results with clinical samples | Interference from plasma proteins. | Be aware that protein binding can affect the apparent potency of inhibitors. Consider this when interpreting in vitro data and its relevance to in vivo conditions.[1] |
| Presence of angiotensinase inhibitors in the assay. | Some angiotensinase inhibitors, like 8-hydroxyquinoline sulfate, can affect the IC50 values of renin inhibitors.[1] If their use is necessary, their effect should be carefully evaluated. |
Experimental Protocols & Best Practices
Renin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available renin inhibitor screening assay kits and provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
Positive Control (e.g., Aliskiren)
-
Vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Create a series of dilutions of this compound in assay buffer to generate a dose-response curve.
-
Dilute the renin enzyme and substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup (in triplicate):
-
Background Wells: 20 µL substrate, 160 µL assay buffer, 10 µL vehicle.
-
100% Initial Activity Wells: 20 µL substrate, 150 µL assay buffer, 10 µL vehicle.
-
Inhibitor Wells: 20 µL substrate, 150 µL assay buffer, 10 µL of each this compound dilution.
-
Positive Control Wells: 20 µL substrate, 150 µL assay buffer, 10 µL of positive control.
-
-
Initiate Reaction:
-
Add 10 µL of diluted renin to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells.
-
Mix the plate gently for 10 seconds.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Read the fluorescence using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.
-
Best Practices:
-
Always perform a vehicle control to account for any effects of the solvent on enzyme activity.
-
To minimize variability, prepare a master mix for each condition where possible.
-
Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-warm all reagents and the plate to the reaction temperature before starting the assay.
Endothia Protease Inhibition Assay (General Protocol)
A general method for assessing the inhibition of endothia protease by this compound can be adapted from standard protease assay protocols.
Materials:
-
Endothiapepsin
-
Protease Substrate (e.g., Casein)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
This compound
-
Trichloroacetic Acid (TCA) solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of endothiapepsin in a suitable buffer.
-
Prepare a 0.65% (w/v) casein solution in the assay buffer.
-
-
Assay Setup:
-
In separate tubes, pre-incubate the endothiapepsin solution with different concentrations of this compound (and a vehicle control) for a set period (e.g., 10-15 minutes) at 37°C.
-
-
Initiate Reaction:
-
Add the casein substrate to each tube to start the reaction.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding TCA solution. This will precipitate the undigested casein.
-
-
Measurement:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of digested peptides.
-
Best Practices:
-
A standard curve using a known concentration of a peptide (e.g., tyrosine) can be used to quantify the amount of product formed.
-
Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
A no-enzyme control should be included to measure the background absorbance of the substrate.
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for Renin Inhibition Assay
Caption: A typical workflow for a fluorometric renin inhibition assay.
References
Validation & Comparative
A Comparative Analysis of SQ 32970 and Other Renin Inhibitors for Researchers
This guide provides a detailed comparison of the renin inhibitor SQ 32970 with other notable renin inhibitors, offering insights for researchers, scientists, and professionals in drug development. The comparison focuses on the evolution of renin inhibitors, from early peptide-based compounds to the clinically approved non-peptide drug, Aliskiren. Due to the limited publicly available data on this compound, a tripeptidic renin inhibitor, this guide contextualizes its likely characteristics within its class and contrasts them with later-generation inhibitors for which extensive data exists.
Introduction to Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted approach to downregulate the entire RAAS, making it a compelling strategy for the treatment of hypertension and other cardiovascular diseases.
Over the past few decades, research into renin inhibitors has progressed through several generations:
-
First Generation (Peptide Analogues): These were direct analogues of the N-terminal sequence of angiotensinogen. While potent, they suffered from poor oral bioavailability and rapid in vivo clearance.
-
Second Generation (Peptide Mimetics): These compounds, including Remikiren, Enalkiren, and Zankiren, were designed to have improved pharmacokinetic properties over the first generation. However, their oral bioavailability remained a significant challenge.
-
Third Generation (Non-Peptides): This class, exemplified by the only marketed renin inhibitor, Aliskiren, overcame the bioavailability issues of its predecessors, leading to a clinically viable oral medication.
This compound is identified as a tripeptidic renin inhibitor, placing it within the earlier generations of these compounds.[1][2] While specific in vitro and in vivo performance data for this compound is scarce in publicly accessible literature, its chemical nature allows for an informed comparison with other renin inhibitors. A notable characteristic of this compound is its potent inhibition of endothia protease, an aspartic protease similar to renin.[1]
Comparative Data of Renin Inhibitors
| Inhibitor | Class | IC50 (Human Renin) | Key Characteristics |
| This compound | Tripeptidic | Not Available | Potent inhibitor of endothia protease. Likely possesses poor oral bioavailability characteristic of early peptide-based inhibitors. |
| Pepstatin | Pentapeptide | ~1 µM | A natural, general aspartic protease inhibitor. Poor specificity and bioavailability. |
| Enalkiren | Peptide Mimetic | ~10 nM | One of the first renin inhibitors to be evaluated in humans. Poor oral bioavailability. |
| Remikiren | Peptide Mimetic | ~1 nM | High potency but limited oral bioavailability. |
| Zankiren | Peptide Mimetic | ~1 nM | High potency but limited oral bioavailability. |
| Aliskiren | Non-Peptide | ~0.6 nM | The only clinically approved direct renin inhibitor. Orally active with a long half-life. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating renin inhibitors, the following diagrams illustrate the RAAS pathway and a typical experimental workflow for a renin inhibitor assay.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.
References
SQ 32970: A Comparative Analysis of its Cross-reactivity with Other Proteases
For Immediate Release
This guide provides a comprehensive comparison of the protease inhibitor SQ 32970, focusing on its cross-reactivity profile against various proteases. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective performance assessment against alternative protease inhibitors.
Introduction to this compound
This compound is recognized as a tripeptidic renin inhibitor.[1] Renin is a critical aspartic protease in the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in the regulation of blood pressure and electrolyte balance. In addition to its potent inhibition of renin, this compound has been identified as a powerful inhibitor of endothia protease, another aspartic protease.[1] This cross-reactivity highlights the importance of understanding the selectivity profile of this compound for its targeted applications in research and drug development.
Quantitative Comparison of Inhibitory Activity
| Protease Target | Inhibitor | IC50 | Ki |
| Renin | This compound | Data Not Available | Data Not Available |
| Endothia Protease | This compound | Data Not Available | Data Not Available |
| Pepsin | This compound | Data Not Available | Data Not Available |
| Cathepsin D | This compound | Data Not Available | Data Not Available |
| Renin | Aliskiren | 1.5 nM[2] | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key measures of inhibitor potency. Lower values indicate higher potency. The lack of publicly available data for this compound underscores the need for further research to fully characterize its inhibitory profile.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the central role of renin in the RAAS pathway, the primary target of this compound. Understanding this pathway is crucial for appreciating the therapeutic potential and possible side effects of renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of protease inhibition and cross-reactivity. The following are generalized protocols for in vitro protease inhibition assays that can be adapted to study this compound.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol provides a framework for determining the inhibitory activity of a compound against a specific protease.
Materials:
-
Purified protease (e.g., Renin, Endothia Protease, Pepsin, Cathepsin D)
-
Specific fluorogenic or chromogenic substrate for the target protease
-
Assay buffer appropriate for the specific protease
-
This compound or other test inhibitors
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
-
Prepare a working solution of the protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the following in triplicate:
-
Test wells: Assay buffer, protease solution, and inhibitor solution at various concentrations.
-
Positive control wells: Assay buffer and protease solution (no inhibitor).
-
Negative control (blank) wells: Assay buffer only.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a reader and measure the fluorescence or absorbance at appropriate wavelengths.
-
Take kinetic readings at regular intervals or an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Subtract the blank readings from the test and control readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of an inhibitor against a panel of proteases.
Caption: Workflow for determining the cross-reactivity profile of a protease inhibitor.
Discussion and Future Directions
The available information confirms that this compound is a potent inhibitor of both renin and endothia protease. However, the lack of specific inhibitory constants (IC50, Ki) in the public domain prevents a detailed quantitative comparison of its selectivity. To fully understand the cross-reactivity profile of this compound, further experimental studies are required to determine its inhibitory activity against a broader panel of proteases, including other aspartic proteases like pepsin and cathepsin D, as well as proteases from other classes (serine, cysteine, and metalloproteases). Such studies are crucial for evaluating its potential for specific therapeutic applications and for minimizing off-target effects.
For researchers interested in utilizing this compound, it is recommended to perform in-house validation and cross-reactivity profiling against proteases relevant to their specific experimental systems. The protocols and workflows provided in this guide offer a foundation for conducting such investigations.
References
Studies comparing SQ 32970 and pepstatin
A Comparative Guide to the In Vivo and In Vitro Efficacy of SQ3370
This guide provides a detailed comparison of the in vivo and in vitro efficacy of SQ3370, a novel, locally activated chemotherapy system, with conventional doxorubicin. SQ3370 is a two-component therapeutic approach consisting of a drug-activating biomaterial, SQL70, and a systemically administered, attenuated prodrug of doxorubicin, SQP33. This system is designed to concentrate the cytotoxic effects of doxorubicin at the tumor site, thereby minimizing systemic toxicity.
Data Presentation
In Vitro Cytotoxicity
The in vitro efficacy of the prodrug component of SQ3370, SQP33, was compared to the active drug, doxorubicin. The key finding is a significant reduction in the cytotoxicity of the prodrug, which is a critical feature for its safety when administered systemically.
| Compound | Cell Line | Relative Cytotoxicity | Reference |
| SQP33 | MC38 (murine colorectal cancer) | 82-fold less cytotoxic than Doxorubicin | [1] |
| Doxorubicin | MC38 (murine colorectal cancer) | Baseline | [1] |
In Vivo Efficacy and Tolerability
The in vivo studies highlight the primary advantage of the SQ3370 system: the ability to administer significantly higher doses of the chemotherapeutic agent with reduced systemic side effects, leading to improved anti-tumor response and survival.
| Treatment | Animal Model | Key Findings | Reference |
| SQ3370 (SQL70 + SQP33) | Syngeneic MC38 dual tumor-bearing mice | - Well-tolerated at doses >5.9-fold higher than the maximum tolerated dose of conventional doxorubicin. - 63% improvement in median survival compared to doxorubicin treatment. - Sustained anti-tumor response in both the injected and non-injected tumors. | [1] |
| Doxorubicin | Syngeneic MC38 dual tumor-bearing mice | - Dose-limiting toxicity observed at standard therapeutic doses. - Less effective in controlling tumor growth and extending survival compared to SQ3370. | [1] |
| SQ3370 | Healthy dogs | Safely administered at 8.9 times the standard veterinary doxorubicin dose. | [2] |
| SQ3370 | Human patients (Phase 1 trial) | Safely administered at up to 12 times the conventional doxorubicin dose with no dose-limiting toxicity reported. | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of SQP33 and doxorubicin.
-
Cell Seeding: MC38 cells are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Serial dilutions of doxorubicin and SQP33 are prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various drug concentrations. Control wells with medium only are also included.
-
Incubation: The cells are incubated with the drugs for a period of 72 hours.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined for each compound.
In Vivo Efficacy Study in Syngeneic MC38 Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of SQ3370.
-
Tumor Cell Implantation: C57BL/6 mice are subcutaneously injected with MC38 murine colorectal cancer cells. For a dual tumor model, cells are implanted on both flanks.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly using calipers.
-
Treatment Administration:
-
Once tumors reach a predetermined size, a single dose of the SQL70 biomaterial is injected directly into the primary tumor.
-
This is followed by systemic (intravenous) administration of the SQP33 prodrug, typically given in multiple doses over several days.
-
A control group of mice receives conventional doxorubicin intravenously at its maximum tolerated dose.
-
-
Efficacy and Tolerability Assessment:
-
Tumor growth in both the injected and distant (non-injected) tumors is measured throughout the study.
-
The overall survival of the mice in each treatment group is recorded.
-
Systemic toxicity is monitored by tracking changes in body weight and observing the general health of the animals.
-
-
Immunological Analysis: At the end of the study, tumors may be excised and analyzed by flow cytometry to assess the infiltration of immune cells, such as CD4+ and CD8+ T-cells.
Mandatory Visualization
SQ3370 Mechanism of Action
Caption: The SQ3370 platform utilizes a locally injected biopolymer (SQL70) to capture and activate a systemically delivered prodrug (SQP33) directly at the tumor site.
Doxorubicin Signaling Pathway for Cytotoxicity
Caption: Doxorubicin induces cancer cell death through DNA damage via intercalation and topoisomerase II inhibition, and by generating reactive oxygen species.
References
- 1. SQ3370 Activates Cytotoxic Drug via Click Chemistry at Tumor and Elicits Sustained Responses in Injected & Non-injected Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SQ3370, the first clinical click chemistry-activated cancer therapeutic, shows safety in humans and translatability across species - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of SQ 32970: A Literature Review of Thromboxane A2 Receptor Antagonism
A comprehensive analysis of available data indicates that while specific binding affinities for SQ 32970 are not readily found in published literature, the closely related compound, SQ 29,548, demonstrates high potency and selectivity as a thromboxane A2 (TP) receptor antagonist. This comparison guide provides a review of the specificity of SQ 29,548 and other key TP receptor antagonists, supported by experimental data and detailed methodologies.
Comparison of Binding Affinities of Thromboxane A2 Receptor Antagonists
The primary measure of a drug's specificity is its binding affinity to its intended target receptor compared to other receptors. For TP receptor antagonists, this is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher potency.
Data on the binding affinities of several TP receptor antagonists are summarized in the table below. Notably, SQ 29,548 exhibits a high affinity for the human TP receptor, with a Ki value of 4.1 nM.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| SQ 29,548 | Human recombinant TP receptor | Ki | 4.1 nM | [1] |
| SQ 29,548 | U-46619-induced human platelet aggregation | IC50 | 0.06 µM | [1] |
| GR32191 | U-46619-induced human platelet aggregation | pA2 | ~8.2 | [2] |
| R.68070 | U-46619-induced human platelet aggregation | pA2 | ~5.4 | [2] |
| CV-4151 | U-46619-induced human platelet aggregation | pA2 | ~4.8 | [2] |
| Picotamide | [125I]PTA-OH binding to human platelets | Ki | 1472 ± 321 nM | [3] |
| ONO 11120 | [125I]PTA-OH binding to human platelets | Ki | 19 ± 4 nM | [3] |
Experimental Protocols
The data presented above were generated using various experimental techniques, primarily competitive radioligand binding assays and platelet aggregation inhibition assays.
Competitive Radioligand Binding Assay
This method is used to determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Membranes expressing the thromboxane A2 receptor are prepared from a suitable source, such as cultured cells (e.g., rat aortic smooth muscle cells) or human platelets.[4]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) and varying concentrations of the unlabeled test compound (e.g., SQ 29,548 or other antagonists).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to obtain PRP.
-
Incubation: The PRP is pre-incubated with varying concentrations of the test compound.
-
Agonist Addition: A TP receptor agonist, such as U-46619, is added to induce platelet aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced platelet aggregation (IC50) is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Thromboxane A2 signaling pathway leading to platelet activation.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific receptors for thromboxane A2 in cultured vascular smooth muscle cells of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Direct Renin Inhibitors: Benchmarking Novel Agents Against Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of direct renin inhibitors (DRIs), a class of antihypertensive agents that target the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). While the initial compound of interest, SQ 32970, is a tripeptidic molecule that has been described as a renin inhibitor, this guide will focus on benchmarking the first clinically approved DRI, Aliskiren, against newer, novel inhibitors such as VTP-27999 and SPH3127.[1][2][3] This focus is adopted to provide a more relevant comparison of compounds with substantial clinical and preclinical data.
Direct renin inhibitors represent a significant therapeutic strategy for managing hypertension and related cardiovascular and renal diseases.[4][5][6][7] They act by directly binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of the potent vasoconstrictor angiotensin II.[8][9][10] This mechanism provides a more complete blockade of the RAAS compared to other agents like ACE inhibitors or angiotensin receptor blockers (ARBs).[6][11][12]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The diagram below illustrates the central role of renin in the RAAS cascade and the specific point of intervention for direct renin inhibitors.
Caption: The RAAS pathway, highlighting the inhibitory action of Direct Renin Inhibitors (DRIs) on renin.
Comparative Performance of Renin Inhibitors
The development of orally active, non-peptidic renin inhibitors has been a long-standing challenge.[7] Aliskiren was the first to achieve clinical success, setting a benchmark for future developments.[9][13][14] The following table summarizes key performance data for Aliskiren and two novel renin inhibitors, VTP-27999 and SPH3127.
| Compound | Target | IC50 (Human Renin) | Bioavailability | Key Findings |
| Aliskiren | Renin | 0.6 nM[15] | Low (~2.5%)[9][15] | First FDA-approved oral DRI; effective in lowering blood pressure as monotherapy or in combination.[8][15][16][17] Long plasma half-life (23-36h) allows for once-daily dosing.[15] |
| VTP-27999 | Renin | Aliskiren-like IC50[18] | Much higher than Aliskiren[18] | Demonstrates potent renin inhibition and significantly improved bioavailability in preclinical and early clinical studies.[18][19] Differs from Aliskiren in its interaction with prorenin.[18] |
| SPH3127 | Renin | Potent (specific value not publicly available) | Higher than Aliskiren in preclinical models[7] | A novel, non-peptidomimetic DRI with a lower molecular weight.[7][20] Has shown a potent antihypertensive effect in preclinical models and has completed Phase II clinical trials for essential hypertension.[7][21] |
In Vivo Efficacy: Blood Pressure Reduction
Clinical trial data provides essential evidence for the antihypertensive effects of these inhibitors.
| Compound | Study Population | Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| Aliskiren | Patients with Hypertension | 150 mg, once daily | 13.0 / 10.3 mmHg | [8] |
| Patients with Hypertension | 300 mg, once daily | 14.7 / 11.1 mmHg | [8] | |
| SPH3127 | Patients with Mild-Moderate Essential Hypertension | 100 mg, once daily | 13.8 / 8.6 mmHg | [20][21] |
| Patients with Mild-Moderate Essential Hypertension | 200 mg, once daily | 11.1 / 3.8 mmHg | [21] |
Note: Blood pressure reductions are compared to baseline after a defined treatment period (e.g., 8 weeks). Direct head-to-head trial data may not be available for all compounds; comparisons should be made with caution.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are representative protocols for key assays.
In Vitro Renin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of renin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human renin.
Methodology:
-
Enzyme and Substrate: Purified recombinant human renin and a synthetic angiotensinogen substrate are used.
-
Reaction Buffer: A suitable buffer (e.g., phosphate buffer) is prepared to maintain optimal pH for enzyme activity.
-
Compound Preparation: Test inhibitors (e.g., Aliskiren, SPH3127) are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Recombinant human renin is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the angiotensinogen substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is terminated.
-
-
Detection: The amount of angiotensin I generated is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or FRET (Förster Resonance Energy Transfer) with a fluorescently labeled substrate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro renin inhibition assay.
In Vivo Antihypertensive Efficacy Study
This protocol outlines a typical study to evaluate the blood pressure-lowering effects of a renin inhibitor in a hypertensive animal model or in human clinical trials.
Objective: To assess the change in systolic and diastolic blood pressure following oral administration of a test compound.
Methodology (Phase II Clinical Trial Example):
-
Patient Recruitment: A cohort of patients with mild to moderate essential hypertension is recruited.[21]
-
Study Design: A randomized, double-blind, placebo-controlled study design is implemented.[21]
-
Treatment Groups: Patients are randomly assigned to receive a placebo or different daily doses of the test compound (e.g., SPH3127 at 50 mg, 100 mg, 200 mg).[21]
-
Washout Period: Patients may undergo a washout period from previous antihypertensive medications before the study begins.
-
Baseline Measurement: Blood pressure is measured at baseline before the first dose.
-
Dosing and Monitoring: Patients receive the assigned treatment once daily for a specified duration (e.g., 8 weeks). Blood pressure is monitored regularly throughout the study.
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in mean sitting diastolic and systolic blood pressure after the treatment period.[20][21]
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the trial to assess the safety profile of the drug.[22]
Conclusion
Direct renin inhibitors are a potent class of drugs for the management of hypertension. Aliskiren established the clinical viability of this mechanism, demonstrating effective blood pressure control.[8][17] Novel renin inhibitors like VTP-27999 and SPH3127 aim to build upon this foundation, with preclinical and early clinical data suggesting potential for improved pharmacokinetic profiles, such as higher bioavailability, and robust antihypertensive efficacy.[7][18][21] As more data from late-stage clinical trials become available, the therapeutic landscape for RAAS inhibition will continue to evolve, potentially offering new and improved options for patients with cardiovascular and renal diseases.
References
- 1. Affinity purification of endothia protease with a novel renin inhibitor SQ 32,970 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Renin Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. ç¾åº¦æåº [word.baidu.com]
- 4. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel drugs targeting hypertension: renin inhibitors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin inhibitors: novel agents for renoprotection or a better angiotensin receptor blocker for blood pressure lowering? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aliskiren - Wikipedia [en.wikipedia.org]
- 10. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 11. Direct renin inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel drugs targeting hypertension: renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]
- 17. Aliskiren: an oral direct renin inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SQ 32970 and other protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the protease inhibitor SQ 32970 with other notable inhibitors targeting the renin-angiotensin system and other aspartic proteases. The information presented is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Overview of this compound
This compound is a tripeptidic renin inhibitor, playing a crucial role in the renin-angiotensin system (RAS), a critical pathway for blood pressure regulation.[1] Beyond its potent renin inhibition, this compound is also a powerful inhibitor of endothia protease, an aspartic protease commonly used in research.[1] This dual inhibitory activity makes this compound a versatile tool for various research applications.
Quantitative Comparison of Protease Inhibitors
To provide a clear performance benchmark, the following tables summarize the inhibitory potency of this compound's comparator compounds. While a specific IC50 value for this compound is not publicly available, it is consistently referred to as a "potent" inhibitor.
Renin Inhibitors
The table below compares the 50% inhibitory concentration (IC50) of several known renin inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (nmol/L) |
| Aliskiren | 0.6[2] |
| Remikiren | 0.8 |
| Zankiren | 1.1 |
| Enalkiren | 14 |
Endothia Protease and Other Aspartic Protease Inhibitors
Pepstatin A is a well-characterized, broad-spectrum aspartic protease inhibitor. Its IC50 values against various proteases are listed below to provide context for its general potency.
| Inhibitor | Target Protease | IC50 (nM) |
| Pepstatin A | Hemoglobin-Pepsin | 4.5[3] |
| Pepstatin A | Hemoglobin-Proctase | 6.2[3] |
| Pepstatin A | Casein-Pepsin | 150[3] |
| Pepstatin A | Casein-Proctase | 290[3] |
| Pepstatin A | Casein-Acid Protease | 520[3] |
| Pepstatin A | Hemoglobin-Acid Protease | 260[3] |
Signaling Pathway
The diagram below illustrates the Renin-Angiotensin System (RAS), highlighting the central role of renin, the primary target of this compound.
References
Comparative Analysis of SQ 32970 and Other Renin-Angiotensin System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the renin inhibitor SQ 32970 and other agents that target the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and cardiovascular function. The information presented is intended to assist researchers in evaluating the reproducibility of experiments and in the selection of appropriate pharmacological tools for their studies.
Mechanism of Action: Targeting the Renin-Angiotensin System
The Renin-Angiotensin System is a hormonal cascade that plays a central role in maintaining blood pressure and fluid balance.[1] Renin, an enzyme primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
This compound is a tripeptidic renin inhibitor.[2][3] Like other direct renin inhibitors, it is designed to bind to the active site of renin, thereby preventing the initial step of the RAS cascade. This guide compares this compound with a clinically approved direct renin inhibitor, Aliskiren, as well as with inhibitors that act downstream in the pathway: Enalapril, an ACE inhibitor, and Losartan, an angiotensin II receptor blocker (ARB).
Comparative Efficacy and Potency
Table 1: Inhibitory Potency of Selected RAS Inhibitors
| Compound | Class | Target | Potency (IC50/Kᵢ) |
| This compound | Renin Inhibitor | Renin | Potent inhibitor (specific value not available) |
| Aliskiren | Renin Inhibitor | Renin | IC50: 0.6 nM[4][5] |
| Enalaprilat (active form of Enalapril) | ACE Inhibitor | Angiotensin-Converting Enzyme (ACE) | IC50: 1.94 nM[6] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | AT1 Receptor | Kᵢ: ~67.6 nM (calculated from pKᵢ of 7.17[7][8]) |
Table 2: General Characteristics of Selected RAS Inhibitors
| Characteristic | This compound | Aliskiren | Enalapril | Losartan |
| Drug Class | Direct Renin Inhibitor | Direct Renin Inhibitor | ACE Inhibitor | Angiotensin II Receptor Blocker (ARB) |
| Mechanism of Action | Blocks conversion of angiotensinogen to angiotensin I | Blocks conversion of angiotensinogen to angiotensin I[9] | Blocks conversion of angiotensin I to angiotensin II[10][11] | Selectively blocks the AT1 receptor[12] |
| Bioavailability | Not reported | Low (~2.5%)[9][13] | ~60% (as Enalapril) | ~33% |
| Active Form | This compound | Aliskiren | Enalaprilat[14] | Losartan and its active metabolite EXP3174 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Renin-Angiotensin System and a general workflow for assessing the efficacy of renin inhibitors.
Experimental Protocols
Renin Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro potency of renin inhibitors like this compound.
1. Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) in Assay Buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a pre-determined amount of human recombinant renin to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time, taking readings at regular intervals.
3. Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Determine the percentage of renin inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce renin activity by 50%.
This guide provides a foundational comparison for researchers working with this compound and other inhibitors of the Renin-Angiotensin System. For detailed experimental replication, it is essential to consult the specific methodologies outlined in the primary literature.
References
- 1. Key developments in renin-angiotensin-aldosterone system inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity purification of endothia protease with a novel renin inhibitor SQ 32,970 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Renin Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Aliskiren - Wikipedia [en.wikipedia.org]
- 10. Enalapril in ACE | OpenOChem Learn [learn.openochem.org]
- 11. Angiotensin-converting Enzyme (ACE) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enalaprilat - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of SQ 32970: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of SQ 32970, a tripeptidic renin inhibitor intended for research use.
Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 122280-12-0) is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds of unknown or uncharacterized toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain a complete SDS from the supplier if possible.
Core Safety and Handling Protocols
Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any research chemical, is a critical final step in the experimental workflow. The following procedure outlines the recommended steps for its disposal.
-
Initial Assessment :
-
Consult your institution's chemical hygiene plan and EHS guidelines.
-
If available, review the supplier's SDS for any specific disposal instructions.
-
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
-
Containerization :
-
Use a chemically compatible, leak-proof container for all this compound waste.
-
The container must be in good condition and have a secure-fitting lid.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("122280-12-0"), and the approximate quantity.
-
Include any known hazard information (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Storage :
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arrangement for Pickup :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures and prioritizing a culture of safety, researchers can effectively manage the risks associated with the handling and disposal of novel chemical compounds, thereby ensuring a safe and compliant laboratory environment.
Personal protective equipment for handling SQ 32970
This guide provides crucial safety and logistical information for the handling of Forskolin, a common laboratory chemical used in various research applications. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Forskolin is an off-white, odorless solid.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 66575-29-9 | [1][2][3][4] |
| Molecular Formula | C22H34O7 | [2] |
| Molecular Weight | 410.50 | [2] |
| Melting Point | 228 - 232 °C (442.4 - 449.6 °F) | [1][2] |
| Oral LD50 (mouse) | 3,100 mg/kg | [3] |
| Oral LD50 (rat) | 2,550 mg/kg | [3] |
| Intraperitoneal LD50 (rat) | 92 mg/kg | [3] |
Hazard Identification and First Aid
Forskolin is classified as harmful in contact with skin (Acute dermal toxicity, Category 4).[1][2][3][4]
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2] If you feel unwell, call a poison center or doctor.[1][4] Contaminated clothing should be washed before reuse.[1][4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, give artificial respiration.[2] Seek medical attention if you feel unwell.[2][4]
-
Ingestion: Do NOT induce vomiting.[1][2] Wash out the mouth with water and get medical attention.[6]
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is essential when handling Forskolin to minimize exposure and ensure personal safety.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[1][2]
-
An eyewash station and safety shower should be close to the workstation.[1][2]
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Handling Precautions:
-
Do not ingest or inhale.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
Below is a workflow diagram for selecting and using Personal Protective Equipment when handling Forskolin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
